Acyclovir-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXAQIIEYXACX-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acyclovir-d4: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acyclovir-d4, a deuterated analog of the antiviral drug Acyclovir. It details its primary application in research as an internal standard for the accurate quantification of Acyclovir in biological matrices, a critical aspect of pharmacokinetic and bioequivalence studies. This document outlines the core chemical properties, mechanism of action of its non-deuterated counterpart, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction to this compound
This compound is a stable, isotopically labeled form of Acyclovir where four hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically identical to Acyclovir but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one |
| Molecular Formula | C₈H₇D₄N₅O₃ |
| Molecular Weight | 229.23 g/mol |
| CAS Number | 1185179-33-2 |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
Mechanism of Action of Acyclovir
To understand the significance of accurately quantifying Acyclovir, it is essential to grasp its mechanism of action. Acyclovir is a synthetic purine nucleoside analog that is highly effective against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[2] Its antiviral activity is dependent on its selective phosphorylation by a viral-encoded enzyme, thymidine kinase (TK).[1]
The activation of Acyclovir is a multi-step process that ultimately leads to the termination of viral DNA synthesis.
References
Acyclovir-d4: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acyclovir-d4 is the deuterated analog of Acyclovir, a synthetic purine nucleoside analog with potent antiviral activity against herpes simplex viruses (HSV) type 1 and 2, and varicella-zoster virus (VZV). Due to its structural similarity and mass difference from the parent compound, this compound serves as an ideal internal standard for the quantification of Acyclovir in biological matrices during pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Its use significantly enhances the accuracy and precision of analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and experimental applications of this compound.
Chemical Structure and Identification
This compound, chemically named 2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one, possesses a molecular structure where four hydrogen atoms on the ethoxymethyl side chain of Acyclovir are replaced with deuterium atoms. This isotopic labeling provides a distinct mass signature for analytical differentiation from the unlabeled drug.
Chemical Structure:
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in analytical methodologies.
| Property | Value | Reference |
| Chemical Name | 2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one | [1][2] |
| Synonyms | Aciclovir-d4, ACV-d4 | [1][2] |
| CAS Number | 1185179-33-2 | [1] |
| Molecular Formula | C₈H₇D₄N₅O₃ | [2] |
| Molecular Weight | 229.23 g/mol | [3] |
| Appearance | White to Off-White Solid | |
| Melting Point | >215 °C (decomposition) | |
| Solubility | Soluble in DMSO and Methanol | [1][2] |
| Storage | -20°C |
Experimental Protocols
This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Acyclovir in biological samples. Below is a representative experimental protocol for such an application.
Quantification of Acyclovir in Human Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation) [1]
-
To 100 µL of human plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions [4]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions [1][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acyclovir: m/z 226.1 → 152.1
-
This compound: m/z 230.1 → 152.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Analysis: The concentration of Acyclovir in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared with known concentrations of Acyclovir.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the quantification of Acyclovir in a biological matrix using this compound as an internal standard.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C8H11N5O3 | CID 136205837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Isotopic Purity of Acyclovir-d4
Introduction
Acyclovir is a potent and selective antiviral drug, primarily used for the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] It functions as a guanosine analogue that, once phosphorylated by viral thymidine kinase, inhibits viral DNA polymerization.[2] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for accurate quantification of drug candidates in biological matrices.[2][3] Acyclovir-d4, a deuterium-labeled isotopologue of Acyclovir, serves this critical role. The four deuterium atoms on the ethoxy side chain provide a distinct mass shift, enabling precise differentiation from the unlabeled drug in mass spectrometry-based assays without significantly altering its chemical properties.[4]
This technical guide provides a comprehensive overview of the synthetic pathways to this compound, detailed experimental protocols, and the analytical methods used to ascertain its isotopic purity. The content is tailored for researchers, chemists, and drug development professionals engaged in antiviral research and bioanalysis.
Synthesis of this compound
The synthesis of this compound mirrors the established routes for unlabeled Acyclovir, with the crucial modification being the use of a deuterated precursor for the acyclic side chain.[1][5] The most common strategies involve the alkylation of a protected guanine base with a deuterated (2-hydroxyethoxy)methyl synthon. The IUPAC name, 2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one, confirms that the deuterium labeling is on the ethylene glycol moiety of the side chain.[3][6]
A plausible and efficient synthetic route begins with the protection of guanine, followed by regioselective alkylation at the N9 position with a deuterated side-chain reagent, and concludes with deprotection to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and isotopic purity analysis of this compound. These protocols are adapted from established methods for Acyclovir synthesis and standard analytical procedures for isotopically labeled compounds.[4][7][8]
Protocol 1: Synthesis of this compound
This protocol describes a three-step synthesis starting from guanine.
Step 1: Preparation of N²,⁹-Diacetylguanine (Protected Guanine)
-
Suspend guanine (1 mole) in a reactor with acetic anhydride (8 moles).
-
Add an acid catalyst (e.g., boric acid, 0.01 moles).[9]
-
Heat the mixture to 115-120°C and maintain for 4-6 hours with stirring.
-
Cool the reaction mixture to ambient temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with acetic anhydride, and then with a non-polar solvent like hexane.
-
Dry the product under vacuum to yield N²,⁹-diacetylguanine.
Step 2: N9-Alkylation with Deuterated Side Chain
-
To the N²,⁹-diacetylguanine (1 mole), add a suitable solvent (e.g., toluene) and 2-((acetoxy-d4)methoxy)ethyl acetate (1.5 moles), a key deuterated intermediate.[10]
-
Add an acid catalyst such as p-toluenesulfonic acid (0.1 moles).
-
Heat the mixture to reflux (approximately 110°C) for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and add an anti-solvent (e.g., methylene chloride) to precipitate the crude product.[8]
-
Filter the precipitate, wash with the anti-solvent, and dry to obtain crude N²-acetyl-9-((2-acetoxyethoxy-d4)methyl)guanine.
Step 3: Deprotection to Yield this compound
-
Suspend the crude protected this compound (1 mole) in methanol.
-
Add an aqueous solution of sodium hydroxide (5%, 10 volumes) and stir the mixture at room temperature for 24 hours.[11]
-
Neutralize the reaction solution carefully with 1N hydrochloric acid until the pH is approximately 7.
-
The product, this compound, will precipitate out of the solution.
-
Collect the crystals by filtration, wash with cold water, and then with ethanol.
-
Dry the final product under vacuum at 60°C. Recrystallization from water can be performed for further purification.
Protocol 2: Isotopic Purity Determination by LC-MS/MS
This protocol outlines the procedure for quantifying the isotopic enrichment of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., 1:1 methanol:water) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Atlantis T3 C18).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
Monitored Transitions:
-
Instrument Settings: Optimize source-dependent parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for both the Acyclovir (M) and this compound (M+4) mass transitions.
-
Calculate the isotopic purity using the formula:
-
Isotopic Purity (%) = [Area(M+4) / (Area(M) + Area(M+4))] * 100
-
-
This provides the percentage of the deuterated species relative to the total amount of Acyclovir and this compound detected.
-
Data Presentation
Quantitative data related to the synthesis and analysis are summarized below for clarity and comparison.
Table 1: Synthesis Reaction Parameters for this compound
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature | Duration |
| 1 | Guanine Protection | Guanine, Acetic Anhydride | Boric Acid | None (reagent as solvent) | 115-120°C | 4-6 hours |
| 2 | N9-Alkylation | N²,⁹-Diacetylguanine, Deuterated Synthon | p-Toluenesulfonic Acid | Toluene | ~110°C (Reflux) | 6-8 hours |
| 3 | Deprotection | Protected this compound, NaOH | None | Methanol / Water | Room Temp. | 24 hours |
Table 2: Mass Spectrometry Parameters for Isotopic Purity Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Acyclovir | 226.2 | 152.1 | ESI+ |
| This compound | 230.2 | 152.1 | ESI+ |
Visualization of Analytical Workflow
The determination of isotopic purity is a critical quality control step. The workflow involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis to confirm the identity and purity of the labeled compound.
References
- 1. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. clearsynth.com [clearsynth.com]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]
- 9. CN103664944A - Preparation method of acyclovir - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. Acyclovir synthesis - chemicalbook [chemicalbook.com]
The Gold Standard: A Technical Guide to Acyclovir-d4 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Acyclovir-d4 as an internal standard for the quantitative analysis of Acyclovir in biological matrices. We delve into the principles of its application, present comparative data, and provide detailed experimental protocols to underscore its superiority over the use of unlabeled Acyclovir.
The Principle of the Ideal Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability in sample preparation and instrument response. An ideal IS should mimic the analyte's behavior throughout the analytical process—from extraction to detection.
Stable isotope-labeled (SIL) compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry.[1] The four deuterium atoms in this compound give it a mass-to-charge ratio (m/z) that is 4 Daltons higher than unlabeled Acyclovir.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during sample processing and ionization.
The use of an unlabeled analyte as an internal standard is a less ideal approach. While structurally identical, it cannot be distinguished from the endogenous analyte by the mass spectrometer, necessitating separate injections or more complex analytical runs. Furthermore, it cannot compensate for variations in extraction recovery and matrix effects as effectively as a co-eluting SIL-IS.
Acyclovir vs. This compound: A Comparative Overview
While direct head-to-head studies are not prevalent in published literature due to the widely accepted superiority of SIL-IS, the advantages of this compound can be inferred from its widespread use and the fundamental principles of bioanalysis.
| Property | Unlabeled Acyclovir as IS | This compound as IS | Rationale for Superiority of this compound |
| Chemical Structure | Identical to analyte | Nearly identical, with 4 deuterium atoms | Co-elution and similar behavior in chromatography and extraction. |
| Mass Distinction | Indistinguishable from analyte | Distinguishable by mass spectrometry (m/z +4) | Allows for simultaneous detection and accurate quantification. |
| Compensation for Matrix Effects | Poor | Excellent | Co-elution ensures both analyte and IS experience the same ion suppression or enhancement. |
| Correction for Extraction Variability | Moderate | Excellent | Similar physicochemical properties lead to comparable recovery during sample preparation. |
| Chromatographic Behavior | Identical | Nearly identical retention time | Ensures simultaneous analysis and accurate peak integration. |
Experimental Protocols: Quantification of Acyclovir in Human Plasma
The following is a representative experimental protocol for the quantification of Acyclovir in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[3][4]
Materials and Reagents
-
Acyclovir reference standard
-
This compound internal standard[2]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibrators, and quality controls at room temperature.
-
To 50 µL of each plasma sample, add 150 µL of a precipitating solution (e.g., methanol or acetonitrile containing this compound at a fixed concentration).[3]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Acyclovir Transition | m/z 226.2 → 152.1[4] |
| This compound Transition | m/z 230.2 → 152.1[4] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
Quantitative Data and Method Validation
The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The following table summarizes typical validation parameters from studies employing this approach.[3][4]
| Parameter | Typical Performance |
| Linearity Range | 2 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Extraction Recovery | > 85%[3] |
| Matrix Effect | Minimal and compensated by the IS |
Visualizing the Workflow and Logic
Experimental Workflow
Caption: Experimental workflow for Acyclovir quantification.
Logical Relationship of Internal Standard
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scribd.com [scribd.com]
- 3. New green synthesis and formulations of acyclovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Isotope Effect in Antiviral Therapy: A Technical Guide to the Rationale and Potential Development of Deuterated Acyclovir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyclovir, a cornerstone of anti-herpetic therapy, exhibits a well-defined mechanism of action but is hampered by suboptimal pharmacokinetic properties, including low oral bioavailability and a short half-life, necessitating frequent dosing. The strategic replacement of hydrogen with deuterium at specific molecular positions offers a compelling avenue to ameliorate these limitations through the kinetic isotope effect (KIE). This technical guide explores the scientific rationale, potential developmental pathway, and prospective advantages of a deuterated Acyclovir. While a commercially available deuterated Acyclovir for therapeutic use is not yet a reality, this document provides a comprehensive overview of the underlying principles, hypothetical development strategies, and the experimental methodologies that would be integral to its creation and evaluation.
Introduction: The Case for a Deuterated Acyclovir
Acyclovir, a synthetic guanosine analog, is a potent and selective inhibitor of herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV) replication.[1][2] Its discovery marked a significant milestone in antiviral chemotherapy.[3] However, the clinical utility of Acyclovir is constrained by its pharmacokinetic profile. Oral bioavailability is low and variable, ranging from 15% to 30%, and its plasma half-life is approximately 2.5 to 3.3 hours in adults with normal renal function.[4] This necessitates frequent administration to maintain therapeutic plasma concentrations.
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a promising strategy in drug development to improve the metabolic stability and pharmacokinetic properties of established drugs.[5] This approach is based on the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond, often the rate-limiting step in drug metabolism, occurs at a slower rate. This can lead to reduced metabolic clearance, increased systemic exposure (AUC), and a longer half-life, potentially allowing for lower or less frequent dosing and an improved side-effect profile.
This guide will delve into the scientific foundation for developing a deuterated Acyclovir, outlining the potential benefits, a hypothetical development workflow, and detailed experimental protocols.
Acyclovir: Mechanism of Action and Metabolism
Acyclovir's selective antiviral activity is contingent on its phosphorylation, a process initiated by viral thymidine kinase (TK).[1][3] This initial step is followed by further phosphorylation by host cell kinases to form Acyclovir triphosphate, the active moiety. Acyclovir triphosphate competitively inhibits viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination due to the absence of a 3'-hydroxyl group.[6]
The metabolism of Acyclovir in humans is primarily renal, with a significant portion of the drug excreted unchanged in the urine. However, a minor metabolic pathway involves oxidation by alcohol and aldehyde dehydrogenases to form 9-carboxymethoxymethylguanine (CMMG) and 8-hydroxy-9-((2-hydroxyethoxy)methyl)guanine (8-OH-Acyclovir). While these metabolites are generally considered inactive, understanding the metabolic pathways is crucial for identifying potential sites for deuteration that could slow metabolism and enhance the drug's pharmacokinetic profile.
Signaling Pathway: Acyclovir Activation and Action
Caption: Acyclovir's mechanism of action within an infected host cell.
Deuterated Acyclovir: A Hypothetical Drug Development Workflow
The development of a therapeutic deuterated Acyclovir would follow a structured preclinical and clinical pathway. While Acyclovir-d4 is commercially available as a stable isotope for research and analytical purposes, a therapeutic version would require rigorous evaluation.[5]
Hypothetical Development Workflow
Caption: A hypothetical development workflow for deuterated Acyclovir.
Experimental Protocols
Synthesis of Deuterated Acyclovir
The synthesis of a deuterated Acyclovir would involve the use of deuterated starting materials. A common approach for the synthesis of Acyclovir involves the alkylation of guanine.[7][8] A hypothetical synthesis for a deuterated version could be adapted from established methods.
Objective: To synthesize this compound (deuterated on the ethylene glycol side chain).
Materials:
-
Guanine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1,3-Dioxolane-d4
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Methanol
-
Water
Procedure:
-
A suspension of guanine in HMDS with a catalytic amount of ammonium sulfate is refluxed until a clear solution is obtained, forming persilylated guanine.
-
The excess HMDS is removed by distillation.
-
The residue is cooled, and 1,3-dioxolane-d4 is added, followed by TMSOTf.
-
The reaction mixture is heated.
-
After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, and methanol is added to quench the reaction.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and heated.
-
The solution is cooled to allow for the crystallization of this compound.
-
The crystals are collected by filtration, washed with cold water, and dried.
In Vitro Antiviral Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of deuterated Acyclovir against HSV-1 and HSV-2.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)
-
Deuterated Acyclovir and non-deuterated Acyclovir (as control)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Plaque reduction assay reagents (e.g., crystal violet)
Procedure:
-
Vero cells are seeded in 6-well plates and grown to confluence.
-
Serial dilutions of deuterated Acyclovir and non-deuterated Acyclovir are prepared in cell culture medium.
-
The cell monolayers are infected with a known titer of HSV-1 or HSV-2.
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing the different concentrations of the test compounds.
-
The plates are incubated for 48-72 hours until viral plaques are visible.
-
The cells are fixed and stained with crystal violet.
-
The number of plaques in each well is counted.
-
The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles of deuterated Acyclovir and non-deuterated Acyclovir in rats.
Materials:
-
Sprague-Dawley rats
-
Deuterated Acyclovir and non-deuterated Acyclovir formulations for oral and intravenous administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for bioanalysis
Procedure:
-
Rats are fasted overnight before dosing.
-
A cohort of rats is administered a single oral dose of either deuterated or non-deuterated Acyclovir.
-
Another cohort receives a single intravenous dose of each compound.
-
Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and bioavailability) are calculated using non-compartmental analysis.
Data Presentation
The following tables summarize the expected data from preclinical and clinical evaluations of a hypothetical deuterated Acyclovir compared to its non-deuterated counterpart.
Table 1: In Vitro Antiviral Activity
| Compound | Virus | IC50 (µM) |
| Acyclovir | HSV-1 | 0.1 - 1.0 |
| Deuterated Acyclovir | HSV-1 | Expected to be similar |
| Acyclovir | HSV-2 | 0.2 - 2.0 |
| Deuterated Acyclovir | HSV-2 | Expected to be similar |
| Acyclovir | VZV | 1.0 - 4.0 |
| Deuterated Acyclovir | VZV | Expected to be similar |
Table 2: Comparative Pharmacokinetics in Rats (Oral Administration)
| Parameter | Acyclovir | Deuterated Acyclovir |
| Cmax (ng/mL) | ~450 | Expected to be similar or slightly higher |
| Tmax (hr) | ~1.5 | Expected to be similar or slightly delayed |
| AUC (0-inf) (ng·hr/mL) | ~1500 | Expected to be significantly higher |
| t1/2 (hr) | ~2.5 | Expected to be longer |
| Bioavailability (%) | ~20 | Expected to be higher |
Table 3: Hypothetical Phase I Human Pharmacokinetic Data (Single Oral Dose)
| Parameter | Acyclovir (200 mg) | Deuterated Acyclovir (200 mg) |
| Cmax (ng/mL) | 230 - 440 | Expected to be similar or slightly higher |
| Tmax (hr) | 1.5 - 2.5 | Expected to be similar or slightly delayed |
| AUC (0-inf) (ng·hr/mL) | 1100 - 2000 | Expected to be significantly higher |
| t1/2 (hr) | 2.5 - 3.3 | Expected to be longer |
Conclusion
The development of a deuterated Acyclovir presents a scientifically sound strategy to improve upon a well-established antiviral agent. By leveraging the kinetic isotope effect, it is plausible that a deuterated version could exhibit a superior pharmacokinetic profile, characterized by increased bioavailability and a longer half-life. This could translate into a more convenient dosing regimen, improved patient compliance, and potentially enhanced therapeutic efficacy. While the path to clinical realization requires extensive preclinical and clinical investigation as outlined in this guide, the foundational principles of deuteration offer a promising direction for the future of Acyclovir therapy. The experimental protocols and hypothetical data presented herein provide a framework for the research and development efforts that would be necessary to bring such an innovation to fruition.
References
- 1. History, pharmacokinetics, and pharmacology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy [pubmed.ncbi.nlm.nih.gov]
- 3. The acyclovir legacy: its contribution to antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of oral acyclovir therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Process for synthesis and purification of a compound useful in the preparation of acyclovir - Patent WO-9724357-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Acyclovir-d4: An In-Depth Technical Guide to its Application as an Internal Standard in Preliminary Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary research application of Acyclovir-d4, a deuterium-labeled isotopologue of the antiviral drug Acyclovir. The core focus of this document is on its critical role as an internal standard in bioanalytical methodologies, which are fundamental to pharmacokinetic and metabolic studies of Acyclovir.
Introduction to Acyclovir and the Need for a High-Quality Internal Standard
Acyclovir is a synthetic purine nucleoside analogue with potent antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1] Its mechanism of action involves selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and termination of the growing DNA chain.[1][2] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Acyclovir in preclinical and clinical research, a robust and reliable bioanalytical method is essential.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1][3][4] this compound is chemically identical to Acyclovir, but four hydrogen atoms in the ethoxymethyl side chain have been replaced with deuterium. This results in a 4-dalton mass shift, allowing it to be distinguished from the unlabeled drug by a mass spectrometer, while exhibiting nearly identical chromatographic behavior and ionization efficiency.
Core Application: this compound as an Internal Standard in Mass Spectrometry
The fundamental application of this compound is to serve as an internal standard in the quantification of Acyclovir in biological matrices such as plasma, serum, and urine.[3][4][5] Its use corrects for variability in sample preparation, injection volume, and matrix effects during ionization, thereby significantly improving the accuracy and precision of the analytical method.[3]
Principle of Stable Isotope Dilution Mass Spectrometry
The methodology relies on the principle of isotope dilution. A known amount of this compound is added to the biological sample prior to processing. The ratio of the mass spectrometric response of the analyte (Acyclovir) to the internal standard (this compound) is then used to calculate the concentration of Acyclovir in the original sample. This ratio remains constant even if there are losses during sample preparation, as both the analyte and the internal standard are affected equally.
Experimental Protocols for Bioanalytical Quantification
The following is a generalized protocol for the determination of Acyclovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile containing 1% formic acid).[5]
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 or biphenyl column is commonly used for separation.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).[6][7]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both Acyclovir and this compound.
-
Acyclovir MRM transition (example): m/z 226.1 → 152.1
-
This compound MRM transition (example): m/z 230.1 → 152.1
-
Quantitative Data and Method Validation
A bioanalytical method using this compound must be validated to ensure its reliability. The following tables summarize typical validation parameters and in vitro antiviral activity data for Acyclovir.
Table 1: Typical Validation Parameters for a Bioanalytical Method for Acyclovir using this compound
| Parameter | Typical Specification |
| Linearity Range | 5 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Recovery | > 85% |
Note: These values are representative and may vary between different laboratories and studies.
Table 2: In Vitro Antiviral Activity of Acyclovir
| Virus | Cell Line | IC₅₀ (µM) |
| Herpes Simplex Virus-1 (HSV-1) | Vero Cells | 0.85[1] |
| Herpes Simplex Virus-2 (HSV-2) | Vero Cells | 0.86[1] |
| Varicella-Zoster Virus (VZV) | Human Diploid Lung Cells | 2.06 - 6.28[8] |
| Herpes Simplex Virus-1 (HSV-1) | Macrophages | 0.0025[9] |
Visualizations: Workflows and Signaling Pathways
Bioanalytical Workflow for Acyclovir Quantification
Caption: Workflow for Acyclovir quantification using this compound.
Acyclovir's Mechanism of Action and the Role of Pharmacokinetics
Caption: Acyclovir's mechanism and the role of pharmacokinetic analysis.
Conclusion
This compound is an indispensable tool in the preliminary research and development of Acyclovir. Its application as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of Acyclovir in biological systems. The data generated from these bioanalytical methods are fundamental for defining the pharmacokinetic profile of Acyclovir, which in turn informs appropriate dosing regimens and ensures the safety and efficacy of the drug in clinical settings. This technical guide has outlined the core application, experimental considerations, and data expectations for the use of this compound, providing a foundational resource for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The acyclovir legacy: its contribution to antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyclovir-d4: A Technical Guide for Researchers
An in-depth examination of the properties and applications of the deuterated analogue of Acyclovir for precise quantification in research and drug development.
This technical guide provides essential information on Acyclovir-d4, a deuterated form of the antiviral drug Acyclovir. Designed for researchers, scientists, and drug development professionals, this document details its physicochemical properties, and its primary application as an internal standard in bioanalytical assays.
Core Physicochemical Data
This compound is a stable isotope-labeled version of Acyclovir, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a higher molecular weight compared to the parent compound, while maintaining identical chemical properties. This characteristic is crucial for its use in mass spectrometry-based quantification methods.
| Property | Value | Source |
| CAS Number | 1185179-33-2 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₇D₄N₅O₃ | [1][2][4][5][6] |
| Molecular Weight | 229.23 g/mol | [3][4][5][6][7] |
Application in Bioanalytical Methods
This compound is primarily utilized as an internal standard for the quantification of Acyclovir in biological matrices such as plasma, serum, and tissue samples.[1][3] Its utility is particularly prominent in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The co-elution of this compound with the unlabeled Acyclovir allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Acyclovir in Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a typical experimental protocol for the determination of Acyclovir concentrations in human plasma.
1. Sample Preparation:
-
Aliquots of plasma samples are thawed.
-
A known concentration of this compound (internal standard) is spiked into each plasma sample, standard, and quality control sample.
-
Protein precipitation is performed by adding a solvent such as acetonitrile or methanol to the plasma samples.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected onto a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used to separate Acyclovir and this compound from other plasma components.
-
Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the positive ion mode using multiple reaction monitoring (MRM). The precursor-to-product ion transitions for Acyclovir and this compound are monitored.
3. Data Analysis:
-
The peak areas of the analyte (Acyclovir) and the internal standard (this compound) are determined from the chromatograms.
-
A calibration curve is constructed by plotting the ratio of the peak area of Acyclovir to the peak area of this compound against the known concentrations of the calibration standards.
-
The concentration of Acyclovir in the unknown samples is calculated from the calibration curve using the measured peak area ratios.
Workflow Visualization
The following diagram illustrates the general workflow for the quantification of Acyclovir in a biological sample using this compound as an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1185179-33-2 | LGC Standards [lgcstandards.com]
- 3. clearsynth.com [clearsynth.com]
- 4. usbio.net [usbio.net]
- 5. This compound - CAS - 1185179-33-2 | Axios Research [axios-research.com]
- 6. Acyclovir D4 | CAS No- 1185179-33-2 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | C8H11N5O3 | CID 136205837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Quantification of Acyclovir in Human Plasma using Acyclovir-d4 by LC-MS/MS
Application Note
This application note provides a detailed protocol for the sensitive and selective quantification of acyclovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Acyclovir-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Acyclovir is a widely prescribed antiviral drug used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1][2] Monitoring its concentration in plasma is crucial for optimizing dosage regimens and ensuring therapeutic efficacy while minimizing potential side effects. This protocol describes a robust and validated LC-MS/MS method for the determination of acyclovir in human plasma, employing a simple protein precipitation for sample preparation.
Principle
The method involves the extraction of acyclovir and the internal standard (this compound) from human plasma via protein precipitation. The resulting supernatant is then injected into a liquid chromatography system for separation, followed by detection and quantification using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both acyclovir and its deuterated internal standard.
Materials and Reagents
-
Acyclovir reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)[3]
-
Methanol (HPLC grade)[1]
-
Ammonium acetate (LC-MS grade)[3]
-
Ultrapure water
-
Drug-free human plasma (with K2 EDTA as anticoagulant)[1]
Experimental Protocol
Stock and Working Solution Preparation
-
Acyclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of acyclovir reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the acyclovir stock solution in a mixture of methanol and water (50:50, v/v) to create calibration curve standards.[5] Prepare a working solution of this compound in the same diluent.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard.[3]
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.[3]
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for the preparation of human plasma samples.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and may require optimization for different instrument setups.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient optimized for peak shape and run time. |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Curtain Gas | 20 psi[3] |
| IonSpray Voltage | 4800 V[3] |
| Temperature | 500°C[3] |
| Gas 1 (Nebulizer) | 60 psi[3] |
| Gas 2 (Heater) | 60 psi[3] |
MRM Transitions
The following precursor-to-product ion transitions should be monitored.
Table 3: MRM Transitions for Acyclovir and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acyclovir | 226.2 | 152.1 |
| This compound | 230.2 | 152.1 |
Data sourced from multiple studies.[3][6]
Caption: MRM transitions for Acyclovir and its internal standard.
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of acyclovir to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.[3]
-
Quantification: The concentration of acyclovir in the unknown plasma samples is determined from the calibration curve using the measured peak area ratios.
Method Validation Summary
The described method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters.
Table 4: Linearity and Sensitivity
| Parameter | Typical Value |
| Linear Range | 1.0 - 2000 ng/mL[7][8] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[7][8] |
Table 5: Accuracy and Precision
| Quality Control | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |
| Low QC | 3.0 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 1500 | < 15 | < 15 | 85 - 115 |
Acceptance criteria are based on typical bioanalytical method validation guidelines.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of acyclovir in human plasma. The use of a stable isotope-labeled internal standard and a straightforward sample preparation procedure ensures high-quality data suitable for clinical and research applications. The method demonstrates excellent sensitivity, accuracy, and precision over a wide dynamic range.
References
- 1. researchtrend.net [researchtrend.net]
- 2. ujconline.net [ujconline.net]
- 3. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. DSpace [archive.hshsl.umaryland.edu]
Application Notes and Protocols for Acyclovir Pharmacokinetic Studies Using Acyclovir-d4
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of Acyclovir-d4 as an internal standard in the pharmacokinetic studies of Acyclovir. The following sections provide in-depth methodologies for sample analysis, data interpretation, and visualization of key processes.
Introduction
Acyclovir is a widely used antiviral drug effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.[2] Accurate quantification of Acyclovir in biological matrices, such as plasma, is fundamental to these studies.
This compound, a deuterated analog of Acyclovir, serves as an ideal internal standard (IS) for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its physicochemical properties are nearly identical to Acyclovir, ensuring similar behavior during sample preparation and analysis. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the parent drug by correcting for variability in sample processing and instrument response.[4][5]
Experimental Protocols
Bioanalytical Method for Acyclovir Quantification in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of Acyclovir in human plasma using this compound as an internal standard.
2.1.1. Materials and Reagents
-
Acyclovir reference standard
-
This compound (internal standard)[6]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (optional, for protein precipitation)[5]
-
Ultrapure water
-
Human plasma (drug-free)
2.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[4]
-
Analytical column (e.g., C18 reversed-phase column)
2.1.3. Preparation of Solutions
-
Acyclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve Acyclovir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Acyclovir stock solution with a mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a suitable solvent.
2.1.4. Sample Preparation (Protein Precipitation Method)
-
Thaw frozen plasma samples to room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specified amount of the this compound internal standard working solution.[5]
-
Vortex the sample for 30 seconds.
-
Add 300 µL of cold acetonitrile or a solution of trichloroacetic acid to precipitate plasma proteins.[4][5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2.1.5. LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.
-
2.1.6. Calibration Curve and Quality Control
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Acyclovir.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
Pharmacokinetic Study Protocol
-
Study Design: A single-dose or multiple-dose, open-label, randomized study is common.
-
Subject Recruitment: Enroll healthy volunteers or patients according to the study's inclusion and exclusion criteria.
-
Drug Administration: Administer a single oral or intravenous dose of Acyclovir.[7]
-
Blood Sampling: Collect blood samples into heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for Acyclovir concentration using the validated LC-MS/MS method described above.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental or compartmental analysis.
Data Presentation
The use of this compound as an internal standard allows for the reliable determination of key pharmacokinetic parameters of Acyclovir.
Table 1: Typical Pharmacokinetic Parameters of Acyclovir in Healthy Adults Following a Single Intravenous Dose
| Parameter | Symbol | Unit | Typical Value |
| Maximum Plasma Concentration | Cmax | µg/mL | Dose-dependent |
| Time to Maximum Concentration | Tmax | hours | End of infusion |
| Area Under the Curve (0-inf) | AUC₀-∞ | µg*h/mL | Dose-dependent |
| Elimination Half-Life | t₁/₂ | hours | ~2.5 - 3.3[7] |
| Volume of Distribution | Vd | L/kg | ~0.7 |
| Clearance | CL | L/h/kg | ~0.4 |
Table 2: Typical Pharmacokinetic Parameters of Acyclovir in Healthy Adults Following a Single Oral Dose
| Parameter | Symbol | Unit | Typical Value |
| Maximum Plasma Concentration | Cmax | µg/mL | 0.4 - 0.8 (for 200 mg dose) |
| Time to Maximum Concentration | Tmax | hours | 1.5 - 2.5 |
| Area Under the Curve (0-inf) | AUC₀-∞ | µg*h/mL | Dose-dependent |
| Elimination Half-Life | t₁/₂ | hours | ~2.5 - 3.3 |
| Bioavailability | F | % | 15 - 30[9] |
Visualizations
Caption: Experimental workflow for a typical Acyclovir pharmacokinetic study.
Caption: Acyclovir's mechanism of action signaling pathway.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is the gold standard for pharmacokinetic studies of Acyclovir. This approach provides the necessary accuracy, precision, and robustness to generate high-quality data, which is essential for the clinical development and therapeutic monitoring of this important antiviral agent. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field.
References
- 1. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. History, pharmacokinetics, and pharmacology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospective, Controlled Study of Acyclovir Pharmacokinetics in Obese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of acyclovir in humans following intravenous administration. A model for the development of parenteral antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [archive.hshsl.umaryland.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Acyclovir Analysis Using Acyclovir-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir is a synthetic purine nucleoside analogue active against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). Accurate quantification of Acyclovir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Acyclovir-d4, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.
This document provides detailed application notes and protocols for the sample preparation of Acyclovir in biological fluids for quantitative analysis, with a focus on methods employing this compound as the internal standard. The techniques covered include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: Acyclovir Phosphorylation Pathway
Acyclovir is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. This activation is initiated by a viral-specific enzyme, making it highly selective for infected cells.
Caption: Acyclovir activation pathway.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available instrumentation. Below are protocols for three common methods.
Protein Precipitation
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It is effective for removing the bulk of proteins from plasma or serum samples.
Experimental Workflow: Protein Precipitation
Caption: Protein precipitation workflow for Acyclovir analysis.
Protocol: Protein Precipitation of Plasma Samples [1]
-
Sample Aliquoting: Pipette 10 µL of plasma sample, quality control (QC) sample, or calibration standard into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 40 µL of acetonitrile to each tube.
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge the tubes at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean LC vial for analysis.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by utilizing a stationary phase to selectively adsorb the analyte and internal standard, while interfering substances are washed away.
Experimental Workflow: Solid-Phase Extraction
Caption: Solid-phase extraction workflow for Acyclovir.
Protocol: Solid-Phase Extraction of Plasma Samples [2]
-
Sample Pre-treatment: To 0.5 mL of human plasma, add the this compound internal standard.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Gemini C18) sequentially with methanol and then water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent (e.g., water) to remove interfering substances.
-
Elution: Elute Acyclovir and this compound from the cartridge with an appropriate elution solvent (e.g., methanol or a mixture of formic acid and methanol).
-
Analysis: Directly inject the eluate for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Experimental Workflow: Liquid-Liquid Extraction
References
Application Notes: Acyclovir-d4 for Therapeutic Drug Monitoring Assays
Introduction
Acyclovir is an antiviral medication primarily used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Therapeutic Drug Monitoring (TDM) of acyclovir is crucial in specific patient populations, such as those with renal impairment, to ensure therapeutic efficacy while avoiding potential neurotoxicity associated with high concentrations of the drug and its primary metabolite, 9-carboxymethoxymethylguanine (CMMG).[1][2][3] Acyclovir-d4, a deuterium-labeled analog of acyclovir, serves as an ideal internal standard (IS) for the accurate quantification of acyclovir in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] Its use minimizes variability introduced during sample preparation and analysis, leading to more reliable and reproducible results.[5]
Principle of the Assay
This application note describes a robust and sensitive LC-MS/MS method for the quantification of acyclovir in human plasma or serum, utilizing this compound as an internal standard. The method involves a straightforward sample preparation step, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The concentration of acyclovir in the samples is determined by comparing the peak area ratio of acyclovir to this compound against a calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of typical LC-MS/MS assays for acyclovir using this compound as an internal standard.
Table 1: Calibration and Linearity
| Parameter | Typical Value | Reference |
| Linear Range | 1.0 - 2000 ng/mL | [7][8] |
| 2 - 5000 nM | [4] | |
| 5.0 - 5000.0 ng/mL | [9] | |
| 0.156 - 160 µmol/L | [1] | |
| Correlation Coefficient (R²) | > 0.99 | [4] |
Table 2: Sensitivity and Precision
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [7][8] |
| 2 nM | [4] | |
| 0.156 µmol/L | [1][2] | |
| 30.0 ng/mL | [9] | |
| Intra-day Precision (%CV) | < 10.3% | [7] |
| 1.7 - 6.5% | [1][2] | |
| Inter-day Precision (%CV) | < 10.3% | [7] |
| 1.4 - 4.2% | [1][2] |
Table 3: Accuracy and Recovery
| Parameter | Typical Value | Reference |
| Accuracy | Within ±15% | [4][7] |
| 93 - 105% | [1][2] | |
| Mean Extraction Recovery | > 83.3% | [1] |
| 89.09% (Acyclovir) | [9][10] | |
| 98.84% (IS) | [9][10] |
Experimental Protocols
Materials and Reagents
-
Acyclovir reference standard
-
This compound (Internal Standard)[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma/serum
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Stock and Working Solution Preparation
-
Acyclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve acyclovir in a suitable solvent (e.g., methanol with 1% v/v hydrochloric acid).[1]
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the acyclovir stock solution.
-
Working Solutions: Prepare serial dilutions of the acyclovir stock solution in drug-free plasma/serum to create calibration standards and quality control (QC) samples.[1][7][8]
-
Internal Standard Working Solution: Dilute the this compound stock solution with an appropriate solvent (e.g., methanol with 1% formic acid) to a final concentration (e.g., 5 µmol/L or 200 nM).[1][4]
Sample Preparation (Protein Precipitation Method)
-
Pipette 50 µL of plasma/serum sample, calibrator, or QC into a microcentrifuge tube.[1]
-
Add 150 µL of the cold internal standard working solution (containing this compound in methanol with 1% formic acid).[1]
-
Vortex the mixture for 20-30 seconds to precipitate proteins.[4]
-
Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4-10°C.[1][4]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary.[4]
LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Column: A reverse-phase column such as a C18 or Biphenyl column is typically used.[1][4]
-
Mobile Phase A: 10 mmol/L ammonium acetate in water or 0.1% formic acid in water.[1]
-
Mobile Phase B: Methanol or Acetonitrile.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (Mobile Phase B), which is then increased to elute acyclovir and this compound, followed by a re-equilibration step.[1]
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Precursor → Product Ion Transitions:
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.[1][8]
Visualizations
Caption: Workflow for Acyclovir TDM using LC-MS/MS.
Caption: Acyclovir's mechanism and TDM cycle.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. caymanchem.com [caymanchem.com]
- 7. omicsonline.org [omicsonline.org]
- 8. DSpace [archive.hshsl.umaryland.edu]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
Application Note: High-Throughput Analysis of Acyclovir and Acyclovir-d4 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry
Introduction
Acyclovir is a widely prescribed antiviral drug for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Therapeutic drug monitoring and pharmacokinetic studies of Acyclovir often require a robust and sensitive analytical method to quantify its concentration in biological samples. The use of a stable isotope-labeled internal standard, such as Acyclovir-d4, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing. This application note details the liquid chromatography conditions for the effective separation and subsequent quantification of Acyclovir and this compound using tandem mass spectrometry (LC-MS/MS).
Analytical Challenge
The primary challenge in the bioanalysis of Acyclovir is to achieve high sensitivity, selectivity, and throughput, especially when dealing with complex biological matrices like plasma or serum. The chromatographic method must provide sufficient resolution between the analyte and any endogenous interferences while ensuring a short run time to accommodate a large number of samples.
Solution: Reversed-Phase Chromatography with Tandem Mass Spectrometry
A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) offers the optimal solution for this analytical challenge. This approach provides excellent selectivity and sensitivity, allowing for the accurate quantification of Acyclovir across a wide range of concentrations. The use of this compound as an internal standard ensures the reliability of the results.
Quantitative Data Summary
The following tables summarize typical liquid chromatography and mass spectrometry conditions for the separation and detection of Acyclovir and this compound, compiled from various validated methods.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm)[1] | Kinetex biphenyl (2.6 µm, 100 x 2.1 mm)[2] | Reversed-phase C-18 UHPLC column[3] |
| Mobile Phase A | 2 mM Ammonium Acetate and 0.2% Formic Acid in Water[1] | 10 mmol/L Ammonium Acetate, pH 6.8[2] | Water |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid[1] | Methanol[2] | Methanol |
| Flow Rate | 0.2 mL/min[1] | 0.5 mL/min[2] | 350 µL/min[3] |
| Injection Volume | 10 µL[1] | 2 µL[2] | Not Specified |
| Column Temperature | Not Specified | 40°C[2] | 50°C[3] |
| Run Time | 9 minutes[1] | 3 minutes[2] | 5 minutes[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Acyclovir | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] | Positive Electrospray Ionization (ESI+)[1] |
| Precursor Ion (m/z) | 226.2[1] | 230.2[1] |
| Product Ion (m/z) | 152.1[1] | 152.1[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2] | Multiple Reaction Monitoring (MRM)[1] |
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is a common and effective method for extracting Acyclovir from plasma or serum samples.
-
To 10 µL of plasma/serum sample, add 40 µL of acetonitrile containing the internal standard, this compound (concentration will depend on the calibration range).[1]
-
Vortex the mixture for 5 minutes to precipitate proteins.[1]
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]
2. LC-MS/MS Analysis Protocol (Based on Condition 1)
-
Instrument Setup:
-
Chromatographic Conditions:
-
Set the column oven temperature as required (e.g., 40°C).
-
Set the flow rate to 0.2 mL/min.[1]
-
Program the following gradient elution:
-
Start with 2% Mobile Phase B for 2 minutes.
-
Increase to 4% Mobile Phase B from 2 to 4 minutes.
-
Increase to 50% Mobile Phase B from 4 to 6 minutes.
-
Return to 2% Mobile Phase B at 6.5 minutes and equilibrate until 9 minutes.[1]
-
-
-
Mass Spectrometer Settings:
-
Set the ionization source to positive electrospray ionization (ESI+).
-
Set up the MRM transitions for Acyclovir (226.2 -> 152.1 m/z) and this compound (230.2 -> 152.1 m/z).[1]
-
Optimize source-dependent parameters such as curtain gas, ion spray voltage, and temperature according to the instrument manufacturer's recommendations.
-
-
Data Acquisition and Analysis:
-
Inject 10 µL of the prepared sample.[1]
-
Acquire data over the 9-minute run time.
-
Integrate the peak areas for both Acyclovir and this compound.
-
Calculate the peak area ratio of Acyclovir to this compound.
-
Quantify the concentration of Acyclovir in the samples by comparing the peak area ratios to a standard calibration curve.
-
Workflow and Pathway Diagrams
Caption: Workflow for Acyclovir quantification.
Caption: Core components of the analytical method.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Acyclovir in Plasma Using LC-MS/MS with Acyclovir-d4 as an Internal Standard
Introduction
Acyclovir is a widely used antiviral drug for the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus. Therapeutic drug monitoring (TDM) of acyclovir is crucial to ensure efficacy while minimizing potential toxicity, particularly in patients with impaired renal function. The stable isotope-labeled compound, Acyclovir-d4, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and chromatographic behavior to the unlabeled analyte.[1][2] This application note provides a detailed protocol for the rapid and sensitive quantification of acyclovir in plasma samples using this compound.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is adapted from a method for analyzing acyclovir in small-volume plasma samples.[3]
Reagents:
-
Acetonitrile (HPLC Grade)
-
This compound Internal Standard Stock Solution
-
Blank Plasma (Human or Mouse)
Procedure:
-
Prepare a working internal standard solution of 200 nM this compound in acetonitrile.
-
Aliquot 10 µL of plasma samples, quality controls (QCs), or calibrators into microcentrifuge tubes.
-
Add 40 µL (a 4-fold volume) of the this compound internal standard solution to each tube.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the resulting supernatant to an LC vial for subsequent LC-MS/MS analysis.[3]
Liquid Chromatography Method
The following chromatographic conditions are designed for the effective separation of acyclovir from endogenous plasma components.
| Parameter | Value |
| LC System | Shimadzu HPLC or equivalent |
| Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm)[3] |
| Mobile Phase A | Water with 2 mM ammonium acetate and 0.2% formic acid[3] |
| Mobile Phase B | Acetonitrile with 0.2% formic acid[3] |
| Flow Rate | 0.2 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 50°C[4] |
| Gradient Program | A gradient of 9 minutes is recommended for robust separation.[3] |
Note: The specific gradient program should be optimized to ensure baseline separation of the analyte and internal standard.
Mass Spectrometry Method
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection.
| Parameter | Value |
| Mass Spectrometer | API 4000 Triple Quadrupole or equivalent[3] |
| Ionization Mode | Positive Ion Electrospray (ESI+)[3][5] |
| IonSpray Voltage | 4800 V[3] |
| Source Temperature | 500°C[3][5] |
| Curtain Gas | 20 (arbitrary units)[3] |
| Nebulizer Gas (Gas 1) | 60 (arbitrary units)[3] |
| Heater Gas (Gas 2) | 60 (arbitrary units)[3] |
Data Presentation: MRM Transitions and Compound Parameters
The following table summarizes the optimized MRM transitions and compound-specific parameters for Acyclovir and its internal standard, this compound. These parameters are crucial for setting up the data acquisition method on the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Acyclovir | 226.2 | 152.1 | 60 | 18 |
| This compound (IS) | 230.2 | 152.1 | Optimize based on instrument | Optimize based on instrument |
Table based on data from Yuan et al. (2016).[3] Parameters for the internal standard should be optimized for the specific instrument used but will be very similar to those for acyclovir.
Visualizations
Caption: Workflow for Acyclovir quantification in plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Acyclovir-d4 in Antiviral Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir is a synthetic purine nucleoside analogue with potent antiviral activity against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring patient safety. Acyclovir-d4, a deuterium-labeled stable isotope of Acyclovir, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard in mass spectrometry-based bioanalytical methods allows for precise and accurate quantification of Acyclovir in various biological matrices. This document provides detailed application notes and protocols for the utilization of this compound in antiviral drug metabolism research.
Stable isotope labeling is a powerful technique in which non-radioactive isotopes are incorporated into molecules to trace their journey through biological systems. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used to label drug molecules. This compound is chemically identical to Acyclovir but has a higher mass due to the presence of four deuterium atoms. This mass difference allows it to be distinguished from the unlabeled drug by a mass spectrometer, making it an ideal internal standard for quantitative analysis.
Applications of this compound
The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the following studies:
-
Pharmacokinetic (PK) Studies: Accurate determination of Acyclovir's absorption, distribution, metabolism, and excretion (ADME) parameters in preclinical and clinical studies.
-
Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of different formulations of Acyclovir to ensure they meet regulatory standards.
-
In Vitro Metabolism Studies: Investigating the metabolic pathways of Acyclovir using systems such as human liver microsomes (HLMs) and hepatocytes.
-
Metabolite Identification: Aiding in the identification and quantification of Acyclovir metabolites.
-
Therapeutic Drug Monitoring (TDM): Ensuring optimal drug exposure in patients to maximize efficacy and minimize toxicity.
Quantitative Data Summary
The use of this compound as an internal standard in LC-MS/MS methods enables the reliable determination of key pharmacokinetic parameters of Acyclovir. The following table summarizes typical pharmacokinetic parameters of Acyclovir in humans following oral and intravenous administration, as determined by methods where a stable isotope-labeled internal standard would be employed for accurate quantification.
| Pharmacokinetic Parameter | Oral Administration | Intravenous Administration | Reference(s) |
| Bioavailability (F) | 10% - 20% | Not Applicable | |
| Peak Plasma Concentration (Cmax) | 460 - 830 ng/mL (after 200 mg dose) | Dose-dependent | |
| Time to Peak Concentration (Tmax) | 1.5 - 2.5 hours | End of infusion | |
| Elimination Half-life (t½) | ~3 hours (in adults with normal renal function) | 2.5 - 3 hours | |
| Volume of Distribution (Vd) | - | ~0.6 L/kg | |
| Renal Clearance | Correlates with creatinine clearance | Correlates with creatinine clearance | |
| Protein Binding | ~15% | ~15% |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the metabolic pathway of Acyclovir and a typical experimental workflow for an in vitro metabolism study using this compound.
Caption: Metabolic pathway of Acyclovir.
Caption: Experimental workflow for in vitro metabolism.
Experimental Protocols
Protocol for In Vitro Metabolism of Acyclovir in Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for assessing the metabolic stability of Acyclovir in HLMs.
Materials:
-
Acyclovir
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Methanol (for stock solutions)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Acyclovir in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute to a working concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture (final volume 200 µL) by adding the following in order:
-
Phosphate buffer (pH 7.4)
-
HLMs (final concentration e.g., 0.5 mg/mL)
-
Acyclovir stock solution (final concentration e.g., 1 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the this compound internal standard (e.g., 400 µL of ACN with 100 ng/mL this compound).
-
-
Sample Processing:
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol for Quantification of Acyclovir in Plasma using LC-MS/MS with this compound
This protocol describes the quantification of Acyclovir in human plasma samples.
Materials:
-
Human plasma samples containing Acyclovir
-
Acyclovir and this compound standards
-
Acetonitrile (ACN)
-
Formic acid
-
Water, LC-MS grade
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Acyclovir.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing this compound (e.g., 100 ng/mL).
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Atlantis T3 C18, 5µm, 150x2.1mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A suitable gradient to separate Acyclovir from endogenous plasma components.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acyclovir: m/z 226.2 → 152.1
-
This compound: m/z 230.2 → 152.1
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Acyclovir and this compound.
-
Calculate the peak area ratio of Acyclovir to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Acyclovir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an essential tool for the accurate and precise quantification of Acyclovir in biological matrices. Its use as an internal standard in LC-MS/MS-based methods is critical for robust pharmacokinetic, bioequivalence, and metabolism studies. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their antiviral drug development programs, ultimately contributing to a better understanding of Acyclovir's disposition and the optimization of its clinical use.
Application Notes and Protocols: Acyclovir-d4 in Tissue Distribution and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acyclovir-d4 as an internal standard in tissue distribution and bioavailability studies of Acyclovir. The following sections detail the underlying mechanism of Acyclovir, experimental protocols for in-vivo studies, and analytical methodologies for the accurate quantification of Acyclovir in biological matrices.
Introduction
Acyclovir is a synthetic purine nucleoside analogue with potent antiviral activity against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). Its efficacy is dependent on its concentration at the site of infection. Therefore, understanding its tissue distribution and bioavailability is crucial for optimizing dosing regimens. This compound, a deuterated form of Acyclovir, is the preferred internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled drug, ensuring accurate and precise quantification.
Mechanism of Action of Acyclovir
Acyclovir is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. This process is initiated by a virus-specific enzyme, thymidine kinase, ensuring selective activation in infected cells.
Caption: Mechanism of action of Acyclovir in a virus-infected cell.
Quantitative Data
Table 1: Tissue Distribution of Acyclovir in Rats (Subcutaneous Administration)
| Tissue | Concentration (µg/g or µg/mL) |
| Kidney | 15.4 |
| Liver | 2.8 |
| Lung | 2.1 |
| Heart | 1.2 |
| Spleen | 1.1 |
| Brain | 0.5 |
| Plasma | 2.5 |
Data synthesized from studies using radiolabeled Acyclovir, which provides a reliable estimation of tissue concentrations.
Table 2: Oral Bioavailability of Acyclovir in Different Species
| Species | Oral Bioavailability (%) |
| Human | 15 - 30 |
| Rat | ~7.3 |
| Mouse | Higher than in rats |
| Dog | Higher than in rats |
| Rhesus Monkey | Lower than in dogs and mice |
Experimental Protocols
The following are detailed protocols for conducting tissue distribution and bioavailability studies of Acyclovir using this compound as an internal standard.
Tissue Distribution Study in Rodents (Rat/Mouse)
This protocol describes a general procedure for determining the concentration of Acyclovir in various tissues following administration.
Caption: Experimental workflow for a tissue distribution study of Acyclovir.
4.1.1. Materials and Reagents
-
Acyclovir
-
This compound (Internal Standard)
-
Vehicle for dosing (e.g., water, saline)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Tissue homogenizer
-
Centrifuge
-
LC-MS/MS system
4.1.2. Animal Dosing and Sample Collection
-
Acclimate animals for at least one week prior to the study.
-
Administer Acyclovir to the animals via the desired route (e.g., oral gavage or intravenous injection) at a predetermined dose.
-
At selected time points post-administration, euthanize the animals.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the animal with cold PBS to remove blood from the tissues.
-
Harvest tissues of interest (e.g., kidney, liver, lung, heart, spleen, brain) and wash with cold PBS.
-
Blot the tissues dry, weigh them, and immediately freeze them at -80°C until analysis.
4.1.3. Tissue Sample Preparation
-
Thaw the tissue samples on ice.
-
Add a known weight of each tissue to a tube containing a specific volume of cold PBS (e.g., 1:3 w/v).
-
Homogenize the tissue samples until a uniform consistency is achieved.
-
To a known volume of tissue homogenate (e.g., 100 µL), add the this compound internal standard solution.
-
Add a protein precipitation agent, such as acetonitrile (e.g., 3 volumes), to the homogenate.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Bioavailability Study in Humans (Plasma-based)
This protocol outlines the procedure for determining the oral bioavailability of Acyclovir in human subjects.
4.2.1. Study Design
A single-dose, two-period, crossover study design is typically employed. Healthy volunteers are administered a single oral dose of a test Acyclovir formulation and a reference formulation, with a washout period between the two treatments.
4.2.2. Blood Sample Collection
-
Collect pre-dose blood samples from each volunteer.
-
Following oral administration of the Acyclovir formulation, collect serial blood samples at predetermined time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4.2.3. Plasma Sample Preparation
-
Thaw the plasma samples on ice.
-
To a small volume of plasma (e.g., 100 µL), add the this compound internal standard solution.
-
Add a protein precipitation agent, such as acetonitrile (e.g., 3 volumes).
-
Vortex the mixture and centrifuge to pellet the proteins.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
4.3.1. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
4.3.2. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acyclovir: Monitor the transition of the parent ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated parent ion to a specific product ion.
-
4.3.3. Quantification
A calibration curve is constructed by plotting the peak area ratio of Acyclovir to this compound against the concentration of Acyclovir standards. The concentration of Acyclovir in the unknown samples is then determined from this calibration curve.
Data Analysis
Tissue Distribution
The concentration of Acyclovir in each tissue is expressed as µg per gram of tissue. Tissue-to-plasma concentration ratios can be calculated to assess the extent of drug distribution into different tissues.
Bioavailability
Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are calculated from the plasma concentration-time data. The absolute bioavailability (F) can be calculated if an intravenous dose is also administered, using the formula:
F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
The relative bioavailability of a test formulation compared to a reference formulation is calculated as:
Relative F (%) = (AUCtest / AUCreference) * 100
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the accurate quantification of Acyclovir in biological matrices. The protocols and data presented in these application notes serve as a valuable resource for researchers involved in the preclinical and clinical development of Acyclovir and related antiviral compounds.
Troubleshooting & Optimization
Acyclovir-d4 Internal Standard Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Acyclovir-d4 concentration as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
This compound is a stable isotope-labeled (SIL) version of acyclovir. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it is used as an internal standard. An IS is a compound with similar physicochemical properties to the analyte (in this case, acyclovir) that is added at a known concentration to all samples, including calibrators and quality controls.[1][2] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the analytical method.[1][3]
Q2: What is a typical concentration range for this compound as an internal standard?
The optimal concentration of this compound can vary depending on the specific analytical method, instrument sensitivity, and the expected concentration range of acyclovir in the samples. However, published literature provides some guidance:
| Study Reference | This compound Concentration | Analytical Method |
| [4] | 200 nM | LC-MS/MS |
| [1] | 5 µmol/L | LC-MS/MS |
A general recommendation is to use a concentration that is within the linear range of the assay and provides a stable and reproducible signal, often around the mid-point of the calibration curve.[1]
Q3: When should the this compound internal standard be added to the sample?
For methods involving sample extraction, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, the internal standard should be added as early as possible in the workflow.[1][2] This ensures that it experiences the same potential for loss or variability as the analyte throughout the entire sample preparation process.[1]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
Issue 1: High Variability in this compound Signal
-
Possible Cause: Inconsistent sample preparation or matrix effects. Matrix effects occur when components in the biological sample (e.g., plasma, serum) suppress or enhance the ionization of the internal standard in the mass spectrometer.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure precise and consistent pipetting of the this compound solution into every sample.
-
Evaluate Matrix Effects: Analyze samples from at least six different sources of the biological matrix to assess the variability of the internal standard's response.[5] A coefficient of variation (%CV) of the matrix factor of less than 15% is generally considered acceptable.
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components that may cause ion suppression or enhancement.
-
Optimize Extraction: If matrix effects are significant, consider a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances.
-
Issue 2: Poor this compound Signal Intensity (Low Peak Area)
-
Possible Cause: The concentration of the internal standard is too low, or there is significant ion suppression.
-
Troubleshooting Steps:
-
Increase Concentration: Prepare a higher concentration of the this compound working solution. The signal should be sufficiently above the background noise to ensure reproducibility.
-
Check Instrument Parameters: Optimize the mass spectrometer source parameters (e.g., ion spray voltage, temperature, gas flows) for this compound to maximize its signal.
-
Investigate Ion Suppression: As with high variability, investigate and mitigate potential matrix effects.
-
Issue 3: this compound Signal is Too High (Detector Saturation)
-
Possible Cause: The concentration of the internal standard is too high for the detector's linear range.
-
Troubleshooting Steps:
-
Decrease Concentration: Prepare a more dilute working solution of this compound.
-
Verify Detector Linearity: Ensure the detector response for this compound is linear across the intended concentration range.
-
Issue 4: Cross-Interference between Acyclovir and this compound
-
Possible Cause: The mass spectrometer is not adequately resolving the analyte and the internal standard, or the this compound standard contains unlabeled acyclovir as an impurity.
-
Troubleshooting Steps:
-
Check Mass Transitions: Ensure that the selected precursor and product ion transitions (MRM transitions) for acyclovir and this compound are specific and do not overlap.
-
Evaluate Blank Samples: Analyze blank matrix samples spiked only with this compound to check for any contribution to the acyclovir signal. The interference should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.[1]
-
Verify Purity of Standard: If significant interference is observed, the isotopic purity of the this compound standard may need to be verified.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a method for the quantification of valacyclovir and acyclovir in mouse and human plasma.[4]
-
Prepare Internal Standard Working Solution: Prepare a 200 nM working solution of this compound in acetonitrile.[4]
-
Sample Aliquoting: To 10 µL of plasma sample, quality control sample, or calibrator, add 40 µL of the this compound working solution (a 1:4 ratio of plasma to precipitation solvent).[4]
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to an LC vial for analysis by LC-MS/MS.[4]
Visualizations
Caption: Experimental workflow for sample preparation and analysis.
Caption: Troubleshooting logic for high internal standard signal variability.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Support Center: Acyclovir-d4 Signal Intensity Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity of Acyclovir-d4 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low signal intensity of this compound in LC-MS/MS analysis?
Poor signal intensity of this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with the sample preparation, chromatographic separation, mass spectrometer settings, or the integrity of the internal standard itself. Common specific causes include:
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Matrix Effects: Ion suppression from co-eluting endogenous components in the biological matrix is a primary cause of reduced signal intensity.[1]
-
Suboptimal Mass Spectrometry Parameters: Incorrect or unoptimized settings for the ion source (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) can significantly impact signal response.[2]
-
Inefficient Sample Preparation: Poor extraction recovery of this compound from the sample matrix will result in a lower concentration of the analyte reaching the detector.[3][4]
-
Chromatographic Issues: Poor peak shape, such as broadening or tailing, can decrease the signal-to-noise ratio. Co-elution with interfering substances can also suppress the signal.
-
This compound Stock Solution Issues: Degradation of the this compound stock or working solutions, or inaccuracies in their preparation, can lead to a lower than expected concentration being added to the samples.[5][6]
-
Instrument Contamination: Contamination of the LC system or the mass spectrometer ion source can lead to signal suppression and high background noise.
Q2: Can the retention time of this compound differ from Acyclovir?
Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analyte can occur. This is known as the "isotope effect." While often minimal, this difference can be significant if it leads to differential ion suppression, where one compound co-elutes with a region of high matrix interference while the other does not.[7]
Q3: How can I assess if matrix effects are impacting my this compound signal?
Matrix effects can be evaluated both qualitatively and quantitatively. A common quantitative method involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]
Q4: What are the expected MRM transitions for this compound?
For this compound, the precursor ion ([M+H]⁺) is typically m/z 230.2. A common product ion is m/z 152.1.[2] However, it is always recommended to optimize the specific precursor and product ions on your instrument.
Q5: What are the storage and stability recommendations for this compound solutions?
Acyclovir stock solutions are generally prepared in water or a mixture of methanol and water.[2][8] Studies have shown that Acyclovir is relatively stable in both acidic and alkaline conditions, though extensive degradation can occur under strong acidic and oxidative stress.[5][6] It is recommended to store stock solutions at -80°C for long-term stability.[2] Working solutions should be prepared fresh or their stability evaluated for the intended period of use.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low this compound Signal
This guide provides a step-by-step approach to identifying the root cause of poor this compound signal intensity.
Step 1: Verify Instrument Performance
-
Action: Infuse a fresh, neat solution of this compound directly into the mass spectrometer.
-
Expected Outcome: A strong and stable signal should be observed.
-
Troubleshooting:
-
No or Low Signal: The issue may lie with the this compound standard itself (degradation, incorrect preparation) or the mass spectrometer. Verify the standard's integrity and optimize MS parameters.
-
Good Signal: The problem is likely related to the LC system or the sample matrix. Proceed to Step 2.
-
Step 2: Evaluate the LC-MS System with a Neat Standard
-
Action: Inject a neat solution of this compound into the LC-MS system.
-
Expected Outcome: A sharp, symmetrical peak with good signal intensity should be observed at the expected retention time.
-
Troubleshooting:
-
Poor Peak Shape (Broadening, Tailing, Splitting): This suggests a chromatography issue. Check for column degradation, improper mobile phase composition, or extra-column volume.
-
Low Signal Intensity: If the peak shape is good but the signal is low, there may be issues with the injection volume, ion source settings, or transfer of ions to the mass analyzer.
-
Step 3: Assess Matrix Effects
-
Action: Prepare and analyze a post-extraction spiked blank matrix sample and compare the this compound peak area to that of a neat standard at the same concentration.
-
Expected Outcome: The peak area in the matrix sample should be comparable to the neat standard (typically within 85-115%).
-
Troubleshooting:
-
Significantly Lower Peak Area in Matrix: This confirms ion suppression. To mitigate this, improve sample clean-up, modify the chromatographic method to separate this compound from the interfering matrix components, or adjust the sample dilution.
-
Significantly Higher Peak Area in Matrix: This indicates ion enhancement. While less common, it can still affect quantitation. Similar mitigation strategies as for ion suppression can be applied.
-
Step 4: Investigate Sample Preparation
-
Action: Evaluate the extraction recovery of this compound. Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.
-
Expected Outcome: High and consistent recovery (typically >80%) is desired.
-
Troubleshooting:
-
Low or Variable Recovery: The sample preparation method is inefficient. Optimize the extraction procedure (e.g., different protein precipitation solvent, solid-phase extraction).
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting Acyclovir and this compound from plasma samples.[2]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 10 µL of the plasma sample, quality control sample, or calibration standard into a microcentrifuge tube.
-
Addition of Internal Standard and Precipitation Solvent: Add 40 µL of acetonitrile containing 200 nM of this compound.
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an LC vial for analysis.
Protocol 2: LC-MS/MS Analysis of Acyclovir and this compound
This protocol provides a starting point for developing an LC-MS/MS method.[2]
-
LC System: Shimadzu HPLC system or equivalent.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Column: Waters Atlantis T3 C18 column (5 µm, 150 x 2.1 mm).
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.2% formic acid.
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
Data Presentation
Table 1: Example Mass Spectrometry Parameters for Acyclovir and this compound
| Parameter | Acyclovir | This compound |
| Precursor Ion (m/z) | 226.2 | 230.2 |
| Product Ion (m/z) | 152.1 | 152.1 |
| Declustering Potential (V) | 60 | 60 |
| Collision Energy (V) | 18 | 18 |
Note: These are example parameters and should be optimized for your specific instrument and experimental conditions.[2]
Table 2: Example Ion Source Parameters
| Parameter | Setting |
| IonSpray Voltage (V) | 4800 |
| Temperature (°C) | 500 |
| Curtain Gas (psi) | 20 |
| Gas 1 (psi) | 60 |
| Gas 2 (psi) | 60 |
Note: These are example parameters and should be optimized for your specific instrument and experimental conditions.[2]
Visualizations
Caption: Troubleshooting workflow for poor this compound signal.
Caption: Workflow for assessing matrix effects on this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in Acyclovir analysis using Acyclovir-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acyclovir analysis, specifically addressing the challenges of matrix effects using Acyclovir-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my Acyclovir analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of Acyclovir from biological samples like plasma or serum, endogenous components such as phospholipids, proteins, and salts can interfere with the ionization of Acyclovir and its internal standard in the mass spectrometer source.[2] This interference can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic and bioequivalence studies.[1][2]
Q2: Why is this compound recommended as an internal standard for Acyclovir analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Acyclovir.[4] SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[5] This means this compound will co-elute with Acyclovir and experience the same degree of matrix effects and ionization response.[5] By normalizing the signal of Acyclovir to that of this compound, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[2][6]
Q3: I am observing significant ion suppression in my Acyclovir analysis. What are the common causes and how can I mitigate them?
A3: Significant ion suppression can be caused by several factors. Common causes include insufficient sample cleanup, co-elution of phospholipids from the plasma matrix, and high concentrations of salts in the final extract. To mitigate ion suppression, consider the following strategies:
-
Optimize Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components compared to a simple protein precipitation.
-
Chromatographic Separation: Adjust your chromatographic method to separate Acyclovir and this compound from the regions where matrix effects are most prominent. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[3][5] However, ensure that the diluted concentration of Acyclovir remains above the lower limit of quantification (LLOQ).
-
Use of a Co-eluting Internal Standard: As discussed in Q2, using this compound is a primary strategy to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[2][6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column degradation, or inappropriate mobile phase pH. | - Check the loading capacity of your column and inject a lower concentration if necessary.- Replace the column if it has degraded.- Ensure the mobile phase pH is appropriate for Acyclovir's pKa to maintain a consistent ionization state. |
| High Background Noise | Contaminated mobile phase, dirty ion source, or carryover from previous injections.[7] | - Prepare fresh mobile phase with high-purity solvents.- Clean the mass spectrometer's ion source according to the manufacturer's instructions.- Implement a robust needle wash protocol in your autosampler method. |
| Inconsistent Acyclovir/Acyclovir-d4 Area Ratio | Inconsistent sample preparation, variable matrix effects across different samples, or instability of the analyte or internal standard. | - Ensure precise and consistent execution of the sample preparation protocol.- Evaluate matrix effects across different lots of blank matrix to assess variability.[8]- Perform stability experiments to ensure Acyclovir and this compound are stable under the storage and analytical conditions.[8] |
| Low Recovery | Inefficient extraction during sample preparation or degradation of the analyte. | - Optimize the extraction solvent and pH to improve the recovery of Acyclovir.- Investigate the stability of Acyclovir during the entire sample preparation process. |
Experimental Protocols
Below are detailed methodologies for key experiments related to Acyclovir analysis.
Protocol 1: Acyclovir and this compound Analysis in Human Plasma by LC-MS/MS
This protocol is a composite based on common practices found in the literature.[6][9]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of a precipitating agent (e.g., acetonitrile or methanol containing 1% formic acid) that includes the internal standard, this compound, at a concentration of 200 nM.[6][9]
-
Vortex the mixture for 5 minutes to ensure complete protein precipitation.[6]
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6][9]
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.[6][9]
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Waters Atlantis T3 C18, 5 µm, 150 x 2.1 mm).[6]
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.2% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Gradient: A gradient elution can be optimized to ensure separation from matrix components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute Acyclovir, and then return to initial conditions for re-equilibration.[9]
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
Protocol 2: Evaluation of Matrix Effects
This protocol outlines the post-extraction spike method to quantitatively assess matrix effects.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Acyclovir and this compound spiked into the mobile phase at a known concentration.
-
Set B (Post-Spiked Sample): Blank plasma is extracted first, and then Acyclovir and this compound are spiked into the final extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spiked Sample): Acyclovir and this compound are spiked into blank plasma before the extraction process.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (MF of Acyclovir) / (MF of this compound)
-
An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effects.
-
-
Quantitative Data Summary
The following tables summarize typical validation parameters for Acyclovir bioanalysis from published methods.
Table 1: Linearity and Sensitivity of Acyclovir Assays
| Parameter | Value | Reference |
| Linear Range | 2 - 5000 nM | [6] |
| Lower Limit of Quantification (LLOQ) | 2 nM | [6] |
| Correlation Coefficient (r²) | > 0.99 | [6] |
Table 2: Accuracy and Precision Data for Acyclovir QC Samples
| QC Level | Concentration (nM) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| Low | 6 | < 10% | 90-110% | < 10% | 90-110% | [6] |
| Medium | 60 | < 10% | 90-110% | < 10% | 90-110% | [6] |
| High | 4000 | < 10% | 90-110% | < 10% | 90-110% | [6] |
Visualizations
Caption: Workflow for Acyclovir quantification in plasma.
Caption: Decision tree for assessing matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Acyclovir-d4
Welcome to the technical support center for Acyclovir-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with peak shape and resolution during your liquid chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions between the analyte's amine groups and acidic, ionized silanol groups on the surface of silica-based stationary phases[1][2]. Other potential causes include using a mobile phase with a pH close to the analyte's pKa, column overload, or excessive dead volume in the HPLC system[1].
Q2: What is the ideal mobile phase pH for this compound analysis?
Acyclovir has pKa values of approximately 2.27 and 9.25[3]. To achieve a consistent ionic form and minimize silanol interactions, the mobile phase pH should be controlled with a buffer and set at least 1-2 pH units away from the analyte's pKa. Many successful methods use a low pH, typically between 2.5 and 3.5, which suppresses the ionization of residual silanols and ensures the acyclovir molecule is protonated[4][5][6][7].
Q3: Can the sample solvent affect my peak shape?
Yes. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting, splitting, and broadening[8]. For best results, dissolve your this compound standard and samples in the initial mobile phase or a solvent with a weaker elution strength.
Q4: Which type of HPLC column is best for this compound?
Reverse-phase C8 and C18 columns are the most commonly used for acyclovir analysis[4][9]. To minimize peak tailing, it is advantageous to use columns with high-purity silica and advanced end-capping technologies that reduce the number of accessible silanol groups[8][10]. Other stationary phases, such as Cyano (CN) or Biphenyl, have also been successfully employed to achieve separation[11][12].
Troubleshooting Guide: Peak Shape and Resolution Issues
Issue 1: Peak Tailing
Poor peak symmetry with a tailing factor significantly greater than 1. This can lead to inaccurate integration and reduced resolution.
Caption: Troubleshooting workflow for this compound peak tailing.
Protocol 1: Mobile Phase pH Adjustment
This protocol demonstrates the effect of mobile phase pH on Acyclovir analysis. A low pH is often optimal.
-
Column: Hibar LiChrospher 100 RP-8 (250 x 4.6 mm, 5 µm)[4].
-
Mobile Phase: 0.1% (v/v) Triethylamine (TEA) in water, pH adjusted to 2.5 with ortho-phosphoric acid[4].
-
Flow Rate: 1.2 mL/min[4].
-
Temperature: 25°C[4].
-
Detection: UV at 255 nm[4].
-
Injection Volume: 120 µL[4].
Rationale: The acidic pH (2.5) ensures that Acyclovir is in a single, protonated state, while the TEA acts as a silanol masking agent, competitively binding to active sites on the stationary phase to prevent secondary interactions[4][13].
| Parameter | Condition | Expected Outcome |
| Mobile Phase pH | pH 2.5 - 3.5 | Symmetrical peak, reduced tailing |
| Mobile Phase pH | Neutral pH (~7) | Increased peak tailing due to ionized silanols |
| Additive | 0.1% TEA | Improved peak symmetry |
| Additive | None | Potential for significant tailing |
Issue 2: Poor Resolution
Co-elution or insufficient separation between the this compound peak and impurities or other analytes.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. jchps.com [jchps.com]
- 10. agilent.com [agilent.com]
- 11. researchtrend.net [researchtrend.net]
- 12. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Acyclovir-d4 Stability in Biological Samples: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acyclovir-d4 in biological samples. Accurate quantification of this compound, a commonly used internal standard in pharmacokinetic studies of Acyclovir, is critical for reliable bioanalytical data.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and analysis of biological samples containing this compound.
| Issue | Potential Cause | Recommended Action |
| Variable this compound response between samples | Inconsistent sample handling and storage conditions. | Ensure uniform sample collection, processing, and storage procedures for all samples. Minimize the time samples spend at room temperature. |
| Degradation of this compound in the biological matrix. | Evaluate the stability of this compound under your specific storage and handling conditions (see Experimental Protocols section). Consider the use of stabilizing agents if necessary. | |
| Inconsistent extraction recovery. | Optimize the sample extraction procedure to ensure consistent and high recovery of this compound. | |
| Decreasing this compound peak area over time in processed samples | Instability in the autosampler. | Assess the stability of this compound in the processed sample matrix at the autosampler temperature for the expected duration of the analytical run. One study on Acyclovir showed stability in an autosampler for up to 24 hours.[1] |
| Photodegradation. | Protect samples from light, especially if they will be left in the autosampler for an extended period. Acyclovir has been shown to undergo photolytic degradation in solution.[2][3] | |
| Presence of unexpected peaks interfering with this compound | Contamination from lab equipment or reagents. | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents. |
| Formation of degradation products. | Investigate the degradation pathway of this compound under your experimental conditions. The primary degradation product of Acyclovir is guanine.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices is influenced by several factors, including temperature, pH, light exposure, and the presence of enzymes.[4][5][6] Stress studies on Acyclovir have shown extensive degradation in acidic conditions and under oxidative stress, with mild degradation in alkaline and neutral conditions.[2][3]
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: For long-term storage, it is recommended to keep plasma and serum samples frozen at -20°C or below. Studies on Acyclovir have demonstrated stability in plasma for at least one month when stored at -20°C.[1]
Q3: Is this compound susceptible to freeze-thaw instability?
A3: Based on studies of Acyclovir, it is considered stable for at least two freeze-thaw cycles when spiked into human plasma.[1] However, it is always best practice to minimize the number of freeze-thaw cycles for any biological sample.
Q4: Do I need to perform separate stability studies for this compound, or can I rely on the stability data for Acyclovir?
A4: According to the Global Bioanalysis Consortium, it may not be necessary to separately assess the stability of stable-isotope labeled internal standards like this compound if the analyte (Acyclovir) has been demonstrated to be stable and no isotope exchange occurs during storage.[4] However, for regulatory submissions, it is advisable to consult the specific guidelines of the relevant authorities.
Q5: What are the known degradation products of Acyclovir?
A5: The major degradation product of Acyclovir identified in forced degradation studies is guanine, which is formed through hydrolysis, particularly under acidic conditions and upon exposure to light.[2][3] Other studies have also identified formaldehyde adducts of Acyclovir and guanine as degradation products.
Quantitative Stability Data
The following tables summarize the stability of Acyclovir in various conditions. While this data is for the non-deuterated form, it provides a strong indication of the expected stability of this compound.
Table 1: Stability of Acyclovir in Human Plasma
| Condition | Concentration Levels | Duration | Stability (% Recovery) | Reference |
| Autosampler | Two concentrations | 2, 12, and 24 hours | Relative errors ranged from 1.15% to 6.98% | [1] |
| Freeze-Thaw | Two concentrations | 1 and 2 cycles | Relative errors ranged from 1.15% to 6.98% | [1] |
| Long-Term | Two concentrations | 1 month at -20°C | Relative errors ranged from 1.15% to 6.98% | [1] |
Table 2: Stability of Acyclovir under Forced Degradation
| Stress Condition | Result | Major Degradation Product | Reference |
| Acidic Hydrolysis | Extensive degradation | Guanine | [2][3] |
| Oxidative Stress | Extensive degradation | Not specified | [2][3] |
| Alkaline Hydrolysis | Mild degradation | Not specified | [2][3] |
| Neutral Hydrolysis | Mild degradation | Not specified | [2][3] |
| Dry Heat | Stable | - | [2][3] |
| Photolysis (in solution) | Degradation observed | Guanine | [2][3] |
Experimental Protocols
Protocol: Assessment of this compound Stability in a Biological Matrix (e.g., Human Plasma)
This protocol outlines a general procedure for evaluating the stability of this compound in a biological matrix. It should be adapted and validated for specific laboratory conditions and analytical methods.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Prepare working solutions by diluting the stock solution with the appropriate solvent to achieve desired spiking concentrations.
-
-
Spiking of Biological Matrix:
-
Thaw a pool of the biological matrix (e.g., drug-free human plasma).
-
Spike the matrix with a known concentration of this compound working solution. It is recommended to test at least two concentration levels (low and high QC levels).
-
-
Stability Conditions to Evaluate:
-
Freeze-Thaw Stability: Aliquot the spiked matrix into multiple tubes. Subject the samples to a predetermined number of freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
Short-Term (Bench-Top) Stability: Store aliquots of the spiked matrix at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Store aliquots of the spiked matrix at the intended long-term storage temperature (e.g., -20°C or -80°C) for a defined period (e.g., 1, 3, or 6 months).
-
Post-Preparative (Autosampler) Stability: Process the spiked samples using the validated bioanalytical method. Store the processed samples in the autosampler at the set temperature for a period equivalent to the anticipated analytical run time.
-
-
Sample Analysis:
-
At the end of each stability evaluation period, process the stability samples alongside freshly prepared calibration standards and quality control (QC) samples.
-
Analyze the samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stability samples.
-
Compare the mean concentration of the stability samples to the nominal concentration (for freshly prepared samples) or to the mean concentration of the baseline (time zero) samples.
-
The stability is considered acceptable if the mean concentration of the stability samples is within ±15% of the nominal/baseline concentration.
-
Visualizations
Caption: this compound degradation pathways.
Caption: Workflow for stability assessment.
References
- 1. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technique validation by liquid chromatography for the determination of acyclovir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Acyclovir-d4 Quantification: Technical Support Center
Welcome to the Technical Support Center for Acyclovir-d4 quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the bioanalysis of Acyclovir using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Acyclovir quantification?
This compound is a deuterated analog of Acyclovir, a widely used antiviral drug. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard (IS).[1] Because it is chemically almost identical to Acyclovir but has a different mass, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of Acyclovir in biological samples.
Q2: What are the most common sources of interference in this compound quantification?
The most common interferences in this compound quantification assays are:
-
Metabolites of Acyclovir: The primary metabolite, 9-carboxymethoxymethylguanine (CMMG), and a minor metabolite, 8-hydroxy-acyclovir (8-OH-ACV), can potentially interfere with the analysis if not chromatographically resolved from Acyclovir and this compound.[2][3][4]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum, urine) can co-elute with the analytes and suppress or enhance their ionization, leading to inaccurate results.[5][6] This is a significant challenge in LC-MS/MS-based bioanalysis.
-
Co-eluting Endogenous Compounds: Other molecules naturally present in the biological sample may have similar properties to Acyclovir and this compound and can interfere with their detection.
-
Carryover: Residual analyte or internal standard from a previous high-concentration sample injection can carry over to the next, leading to artificially elevated results in subsequent samples.
Q3: What are the typical MRM transitions for Acyclovir, this compound, and its main metabolite CMMG?
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantification. The precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored. Below are commonly used MRM transitions for these compounds in positive ion mode:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
| Acyclovir | 226.1 - 226.2 | 152.0 - 152.2 | [1][3][7] |
| 226.10 | 134.95 | [3] | |
| This compound (IS) | 230.13 - 230.2 | 152.0 - 152.1 | [1][3] |
| 9-Carboxymethoxymethylguanine (CMMG) | 240.03 | 152.00 | [3] |
| 240.03 | 134.95 | [3] |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy of integration and, consequently, the quantitative results.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Degradation | Replace the analytical column. Ensure proper mobile phase pH and composition to prolong column life. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including pH and organic solvent ratio. For a polar compound like Acyclovir, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography for better retention and peak shape.[8] |
| Sample Solvent Incompatibility | Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. |
| Contamination | Flush the column and LC system to remove any contaminants. |
Issue 2: High Variability in this compound (Internal Standard) Response
Inconsistent internal standard response across a batch of samples can indicate issues with sample preparation or the analytical system.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the this compound internal standard solution to all samples. Automate liquid handling steps if possible. |
| Matrix Effects | Significant ion suppression or enhancement in some samples can affect the IS response. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked blank matrix.[5] If significant effects are observed, improve the sample cleanup method (e.g., switch from protein precipitation to solid-phase extraction) or optimize chromatography to separate the IS from interfering matrix components. |
| Source Contamination | A dirty ion source in the mass spectrometer can lead to erratic signal. Clean the ion source according to the manufacturer's recommendations. |
Issue 3: Inaccurate Quantification (High Bias or Imprecision)
This is a critical issue that directly impacts the reliability of the study data.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-elution with Metabolites | If the chromatographic method does not adequately separate Acyclovir from its metabolites, especially CMMG, the Acyclovir peak may be overestimated.[2][5] Optimize the chromatographic conditions (e.g., gradient, column chemistry) to achieve baseline separation. |
| Uncorrected Matrix Effects | If the matrix effects for Acyclovir and this compound are not identical, the internal standard may not adequately compensate for variations. This can be assessed by performing a post-column infusion experiment.[6] Consider a more rigorous sample preparation technique or a different ionization source if available. |
| Calibration Curve Issues | Ensure the calibration curve is linear over the intended concentration range and that the standards are accurately prepared. Use a weighted regression model if appropriate. |
| Analyte Stability | Verify the stability of Acyclovir in the biological matrix under the storage and processing conditions used. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and rapid method for sample cleanup in Acyclovir analysis.[1][3]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma, serum).
-
Internal Standard Spiking: Add 150 µL of the this compound internal standard working solution (in a compatible organic solvent like methanol or acetonitrile).
-
Precipitation: Add 300 µL of cold acetonitrile or methanol containing 0.1-1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
(Optional) Dilution: The supernatant can be further diluted with an aqueous solution (e.g., water with 0.1% formic acid) if necessary before injection.
Quantitative Data for Protein Precipitation:
| Parameter | Typical Value | Reference |
| Recovery of Acyclovir | > 83% | [3] |
| Matrix Effect (Ion Suppression) | Can be significant, ranging from 25% to 51% | [5] |
Protocol 2: LC-MS/MS Analysis
The following is a representative set of conditions. Actual parameters should be optimized for the specific instrument and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm) or a HILIC column for polar analytes.[5][8]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.[1][6]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1][6]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient elution is typically used to separate Acyclovir from its metabolites and endogenous interferences.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of acyclovir and its metabolite using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction liquid chromatography/electrospray mass spectrometry determination of acyclovir in pregnant rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression with Acyclovir-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Acyclovir, focusing on the effective use of Acyclovir-d4 as an internal standard to minimize ion suppression.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Acyclovir.
| Problem | Potential Cause | Recommended Solution |
| High variability in Acyclovir/Acyclovir-d4 response between samples. | Significant and variable matrix effects (ion suppression or enhancement) between different sample lots or individual samples.[1] | - Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][3][4] - Chromatographic Separation: Adjust the chromatographic gradient to better separate Acyclovir and this compound from the regions of significant ion suppression.[5][6] A post-column infusion experiment can help identify these regions.[6][7] - Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3][5] |
| Poor peak shape for Acyclovir and/or this compound. | Co-elution with interfering substances or issues with the analytical column. | - Improve Chromatographic Selectivity: Test different stationary phases (e.g., HILIC, different C18 chemistries) or mobile phase modifiers to improve peak shape.[8] - Column Maintenance: Ensure the column is not overloaded and is properly equilibrated. Flush the column or replace it if it's degraded. |
| Inconsistent this compound recovery. | Issues with the sample preparation procedure, such as inefficient extraction or sample loss. | - Review Extraction Protocol: Ensure consistent and thorough mixing during extraction and complete transfer of supernatants.[9] - Internal Standard Spiking: Add the internal standard early in the sample preparation process to account for losses during all subsequent steps.[10] |
| Acyclovir and this compound peaks are not co-eluting. | While rare for deuterated standards, significant chromatographic differences can lead to differential matrix effects.[11] | - Isocratic vs. Gradient Elution: If using a steep gradient, slight differences in retention time can place the analyte and internal standard in different ion suppression zones. A shallower gradient or isocratic elution might be necessary. - Column and Mobile Phase: Re-evaluate the column and mobile phase to ensure identical retention behavior. |
| Low signal intensity for both Acyclovir and this compound. | General ion suppression affecting both the analyte and the internal standard. | - Source Optimization: Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to improve ionization efficiency.[3][5] - Change Ionization Mode: If possible, evaluate if negative ionization mode provides better signal with less interference, as fewer matrix components ionize in negative mode.[5][12] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Acyclovir quantification?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS).[13] It is chemically and physically almost identical to Acyclovir, meaning it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement during mass spectrometric analysis.[1][14] This co-behavior allows this compound to accurately normalize for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Acyclovir.[1][15]
Q2: Can I use a different compound as an internal standard for Acyclovir analysis?
A2: While other compounds (analog internal standards) can be used, they are not ideal.[1] An analog internal standard may have different chromatographic retention and ionization efficiency compared to Acyclovir. This can lead to it being affected differently by matrix components, resulting in inaccurate quantification, especially in the presence of significant ion suppression.[1] Regulatory bodies like the European Medicines Agency (EMA) have noted a strong preference for the use of SIL-IS in bioanalytical method validations.[1]
Q3: How can I assess the extent of ion suppression in my Acyclovir assay?
A3: A post-column infusion experiment is a common method to qualitatively assess ion suppression.[6][7] In this experiment, a constant flow of Acyclovir solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip in the constant Acyclovir signal indicates a region of ion suppression at that retention time.[7] Quantitatively, matrix effect can be evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution.[16]
Q4: What are the most common sources of ion suppression in plasma or serum samples?
A4: In biological matrices like plasma and serum, common sources of ion suppression include salts, phospholipids, and proteins.[7][17] Phospholipids are particularly problematic as they are often retained on reversed-phase columns and can elute in the same region as many analytes. Sample preparation techniques like protein precipitation can be less effective at removing phospholipids compared to liquid-liquid extraction or solid-phase extraction.[4]
Q5: Will simply using this compound eliminate all my problems with ion suppression?
A5: While this compound is excellent at compensating for ion suppression, it does not eliminate it.[2] Significant ion suppression can still reduce the overall signal intensity of both Acyclovir and this compound, potentially impacting the assay's sensitivity and lower limit of quantification (LLOQ).[12] Therefore, it is still crucial to develop a robust LC-MS/MS method with efficient sample preparation and chromatographic separation to minimize the underlying matrix effects.[3][5]
Illustrative Data on Matrix Effect
The following tables demonstrate how to present data when evaluating the effectiveness of this compound in compensating for matrix effects.
Table 1: Matrix Effect Evaluation in Human Plasma
| Analyte | Matrix Source | Mean Peak Area (Post-extraction Spike) | Mean Peak Area (Neat Solution) | Matrix Factor (MF) | IS Normalized MF |
| Acyclovir | Lot 1 | 450,000 | 500,000 | 0.90 | 1.01 |
| This compound | Lot 1 | 405,000 | 450,000 | 0.89 | - |
| Acyclovir | Lot 2 | 350,000 | 500,000 | 0.70 | 0.99 |
| This compound | Lot 2 | 315,000 | 450,000 | 0.71 | - |
-
Matrix Factor (MF) = (Peak area in presence of matrix) / (Peak area in absence of matrix). An MF < 1 indicates ion suppression.
-
IS Normalized MF = (MF of Acyclovir) / (MF of this compound). A value close to 1.0 indicates effective compensation by the internal standard.
Experimental Protocols
Protocol 1: Acyclovir Quantification in Human Plasma using Protein Precipitation
This protocol is a representative method for the analysis of Acyclovir in human plasma.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Acyclovir and this compound in methanol.
-
Prepare calibration standards and QCs by spiking appropriate amounts of the Acyclovir stock solution into blank human plasma.[18]
-
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the this compound internal standard at a fixed concentration (e.g., 100 ng/mL).[9][19]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[9]
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
-
Data Analysis:
-
Calculate the peak area ratio of Acyclovir to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the Acyclovir concentration for the calibration standards.
-
Determine the concentration of Acyclovir in the unknown samples and QCs from the calibration curve.
-
Visualizations
Caption: Workflow for Acyclovir quantification in plasma.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Simultaneous analysis of acyclovir and its metabolite using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. providiongroup.com [providiongroup.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. texilajournal.com [texilajournal.com]
- 15. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 16. mdpi.com [mdpi.com]
- 17. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacophorejournal.com [pharmacophorejournal.com]
- 19. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DSpace [archive.hshsl.umaryland.edu]
Enhancing extraction recovery of Acyclovir with Acyclovir-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acyclovir and its deuterated internal standard, Acyclovir-d4.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Acyclovir quantification?
A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[1] this compound is chemically and physically almost identical to Acyclovir, meaning it behaves similarly during sample extraction, chromatography, and ionization.[1] This similarity allows it to compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of Acyclovir.
Q2: What are the common extraction methods for Acyclovir from biological matrices?
A2: The most frequently employed extraction methods for Acyclovir from biological matrices such as plasma and serum are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[2][3]
-
Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[4][5][6]
-
Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases to separate it from interfering components.[7][8]
Q3: What are the typical extraction recovery rates for Acyclovir when using this compound?
A3: Extraction recovery for Acyclovir is generally high when using an appropriate method with this compound as an internal standard. Studies have reported extraction recoveries greater than 83.3%, with the recovery for the internal standard being over 86.2%.[9] The use of a deuterated internal standard helps to normalize any variability in the extraction process.
Troubleshooting Guides
Issue 1: Low Extraction Recovery of Acyclovir
| Possible Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Ensure the ratio of precipitation solvent to sample is optimal. Typically, a 4-fold volume of cold acetonitrile or methanol is used.[2] Vortex the mixture thoroughly for an adequate amount of time (e.g., 5 minutes) and centrifuge at a high speed (e.g., 17,000g) to ensure complete protein removal.[2] |
| Suboptimal pH for Extraction | The solubility and charge state of Acyclovir are pH-dependent. Adjust the pH of the sample or extraction solvent to optimize the recovery. For example, using a mobile phase with 0.1% formic acid can improve chromatography and ionization.[4][5] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution solvents. A common approach involves using a C18 column with a mobile phase of 0.1% formic acid and methanol.[4][5] |
| Poor Liquid-Liquid Extraction (LLE) Partitioning | The choice of extraction solvent is critical. A mixture of isopropyl alcohol and dichloromethane (60:40) has been used successfully.[8] Ensure vigorous mixing to maximize the surface area between the two phases for efficient partitioning. |
Issue 2: High Matrix Effects Observed in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Co-elution of Interfering Endogenous Components | Modify the chromatographic conditions to improve the separation of Acyclovir from matrix components. This can include changing the mobile phase composition, gradient profile, or using a different type of analytical column (e.g., a biphenyl column).[9] |
| Insufficient Sample Cleanup | If using protein precipitation, consider switching to a more rigorous cleanup method like SPE or LLE to remove more of the interfering matrix components.[4][5][8] |
| Ion Suppression or Enhancement | Dilute the sample extract before injection to reduce the concentration of matrix components entering the mass spectrometer. A 1:1 dilution with 1% formic acid in water has been shown to be effective.[9] Ensure that the internal standard, this compound, is used to compensate for these effects. |
Quantitative Data Summary
| Parameter | Method | Value | Reference |
| Extraction Recovery (Acyclovir) | Protein Precipitation | > 83.3% | [9] |
| Extraction Recovery (this compound) | Protein Precipitation | > 86.2% | [9] |
| Mean Recovery (Acyclovir) | Solid-Phase Extraction | 84.2% | [6] |
| Mean Recovery (IS) | Solid-Phase Extraction | 103.7% (Fluconazole) | [6] |
| Process Efficiency | Protein Precipitation | 67.6% - 87.7% | [9] |
| Matrix Effect | Protein Precipitation | 76.3% - 93.6% | [9] |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 2 nM | [2] |
| Linear Range | LC-MS/MS | 2 - 5000 nM | [2] |
Experimental Protocols
1. Protein Precipitation Method for Acyclovir Extraction from Plasma
This protocol is adapted from a method for the quantification of Valacyclovir and its metabolite Acyclovir in mouse and human plasma.[2]
-
Sample Preparation: To 10 µL of plasma sample, quality control (QC) sample, or calibrator, add a 4-fold volume (40 µL) of acetonitrile containing the internal standards (200 nM this compound).
-
Precipitation: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 17,000g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an LC vial for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) Method for Acyclovir Extraction from Plasma
This protocol is based on a method for the determination of Acyclovir in human plasma.[4][5]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with the appropriate solvent as per the manufacturer's instructions.
-
Sample Loading: Load the pre-treated plasma sample (spiked with this compound) onto the SPE cartridge.
-
Washing: Wash the cartridge with a solvent that removes interfering substances but retains Acyclovir and this compound.
-
Elution: Elute the analytes from the cartridge using a mobile phase of 0.1% formic acid: methanol (30:70 v/v).
-
Analysis: The eluate is then ready for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Acyclovir extraction and analysis.
Caption: Troubleshooting logic for low Acyclovir extraction recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchtrend.net [researchtrend.net]
- 5. [PDF] Method Validation and Quantitative Determination of Antiviral Drug Acyclovir in Human Plasma by a LCMS/MS | Semantic Scholar [semanticscholar.org]
- 6. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [archive.hshsl.umaryland.edu]
- 8. scispace.com [scispace.com]
- 9. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for the Bioanalytical Validation of Acyclovir
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Acyclovir in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. A crucial component of a robust bioanalytical method is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of Acyclovir-d4, a deuterated analog of the analyte, and Ganciclovir, a structurally similar molecule, for the bioanalytical validation of Acyclovir using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison: this compound vs. Ganciclovir
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. A stable isotope-labeled internal standard like this compound is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte. Ganciclovir, another antiviral drug, is a common alternative due to its structural similarity to Acyclovir. The following table summarizes the performance characteristics of bioanalytical methods for Acyclovir using either this compound or Ganciclovir as the internal standard. The data presented is a synthesis from separate validation studies.
| Validation Parameter | Method with this compound as IS | Method with Ganciclovir as IS |
| Linearity Range | 2 - 5000 nM[1] | 5.0 - 5000.0 ng/mL[2] |
| **Correlation Coefficient (R²) ** | > 0.99[1] | Not explicitly stated, but method validated as per FDA guidelines[2] |
| Lower Limit of Quantification (LLOQ) | 2 nM[1] | 5.0 ng/mL[2] |
| Intra-day Precision (%CV) | 2.0% - 8.9%[1] | 2.32% - 8.51%[2] |
| Inter-day Precision (%CV) | Not explicitly stated, but met FDA requirements[1] | Not explicitly stated, but within assay variability limits as per FDA guidelines[2] |
| Intra-day Accuracy (%) | 94.8% - 108.7%[1] | 97.50% - 99.93%[2] |
| Inter-day Accuracy (%) | Not explicitly stated, but met FDA requirements[1] | Within the range of 85.00-115.00% for LQC, MQC, HQC and 80.00-120.00% for LLOQ QC[2] |
| Mean Recovery of Acyclovir | Not explicitly stated | 89.09%[2] |
| Mean Recovery of Internal Standard | Not explicitly stated | 98.84% (for Ganciclovir)[2] |
| Matrix Effect (%CV) | Not explicitly stated | Acyclovir: 4.69%, Ganciclovir: 1.39%[2] |
Experimental Protocols
Below are detailed methodologies for the validation of a bioanalytical method for Acyclovir using this compound as the internal standard, based on established protocols.[1]
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 analytical column (e.g., Hypersil GOLD C18, 4.6 x 50 mm, 5µm).[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-1.5 min: Ramp to 80% B
-
1.5-2.0 min: Hold at 80% B
-
2.0-2.1 min: Return to 20% B
-
2.1-3.0 min: Equilibrate at 20% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical method validation workflow for Acyclovir.
Bioanalytical method validation workflow for Acyclovir.
Both this compound and Ganciclovir can be used effectively as internal standards in the bioanalytical validation of Acyclovir. The choice between a stable isotope-labeled internal standard and a structurally similar analog often depends on factors such as cost, availability, and the specific requirements of the study. While this compound offers the theoretical advantage of closer physicochemical properties to the analyte, the presented data for a method using Ganciclovir also demonstrates excellent performance in terms of accuracy, precision, and recovery. Ultimately, the validation data for the chosen internal standard must meet the stringent requirements of regulatory guidelines to ensure the reliability of the bioanalytical results.
References
A Comparative Guide to the Bioanalysis of Acyclovir: Evaluating Acyclovir-d4 Against Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the antiviral drug Acyclovir, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods. Acyclovir-d4, a deuterated analog of the drug, is a commonly employed internal standard. This guide provides an objective comparison of the performance of this compound with other alternatives, supported by experimental data, to aid researchers in selecting the most suitable internal standard for their specific bioanalytical needs.
Performance Comparison: Linearity, Precision, and Accuracy
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. A stable isotope-labeled internal standard like this compound is often considered the "gold standard" due to its similar physicochemical properties to the analyte. However, other compounds such as Ganciclovir and Penciclovir have also been utilized. The following tables summarize the performance characteristics of bioanalytical methods for Acyclovir using these different internal standards.
Note: The data presented below is collated from different studies and is intended for comparative purposes. A direct head-to-head comparison within a single study would provide the most definitive assessment.
Table 1: Linearity of Acyclovir Quantification with Different Internal Standards
| Internal Standard | Analytical Method | Matrix | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| This compound | LC-MS/MS | Human Plasma | 2 - 5000 | > 0.99 | [1] |
| Ganciclovir | LC-MS/MS | Human Plasma | 5 - 5000 | > 0.99 | [2] |
| Penciclovir | HPLC-UV | Human Plasma | 50 - 10,000 | 0.9924 (±0.0007) | [3] |
Table 2: Precision of Acyclovir Quantification with Different Internal Standards
| Internal Standard | Analytical Method | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| This compound | LC-MS/MS | Human Serum | 0.5 µmol/L (112.6 ng/mL) | 6.5 | 4.2 | [4][5] |
| 20 µmol/L (4504 ng/mL) | 2.3 | 1.4 | [4][5] | |||
| 120 µmol/L (27024 ng/mL) | 1.7 | 2.1 | [4][5] | |||
| Ganciclovir | LC-MS/MS | Human Plasma | LQC (Low QC) | 8.51 | - | [2] |
| MQC (Medium QC) | 2.32 - 4.56 | - | [2] | |||
| HQC (High QC) | 3.45 | - | [2] | |||
| Penciclovir | HPLC-UV | Human Plasma | 50 | 4.8 | 7.9 | [3] |
| 100 | 2.8 | 4.3 | [3] | |||
| 1000 | 0.7 | 1.0 | [3] | |||
| 10000 | 1.9 | 2.1 | [3] |
Table 3: Accuracy of Acyclovir Quantification with Different Internal Standards
| Internal Standard | Analytical Method | Matrix | Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| This compound | LC-MS/MS | Human Serum | 0.5 µmol/L (112.6 ng/mL) | 93 - 105 | 95 - 104 | [4][5] |
| 20 µmol/L (4504 ng/mL) | 93 - 105 | 95 - 104 | [4][5] | |||
| 120 µmol/L (27024 ng/mL) | 93 - 105 | 95 - 104 | [4][5] | |||
| Ganciclovir | LC-MS/MS | Human Plasma | LQC | 97.50 | - | [2] |
| MQC | 99.93 | - | [2] | |||
| HQC | 98.75 | - | [2] | |||
| Penciclovir | HPLC-UV | Human Plasma | 50 | 106.4 | 104.2 | [3] |
| 100 | 100.2 | 100.5 | [3] | |||
| 1000 | 89.5 | 90.8 | [3] | |||
| 10000 | 96.7 | 97.3 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols used in the studies cited above.
Method 1: Acyclovir Quantification using this compound Internal Standard (LC-MS/MS)[1]
-
Sample Preparation: A direct protein precipitation method was employed. To 10 µL of plasma, 40 µL of acetonitrile containing 200 nM of this compound was added. The mixture was vortexed for 5 minutes and then centrifuged at 17,000 g for 10 minutes at 4°C. The supernatant was then transferred for LC-MS/MS analysis.
-
Liquid Chromatography: An Atlantis T3 C18 column (5 µm, 150 x 2.1 mm) was used for chromatographic separation. The mobile phase consisted of a gradient of water with 2 mM ammonium acetate and 0.2% formic acid (A) and acetonitrile with 0.2% formic acid (B) at a flow rate of 0.2 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM). The precursor-to-product ion transitions were m/z 226.2 > 152.1 for Acyclovir and m/z 230.2 > 152.1 for this compound.
Method 2: Acyclovir Quantification using Ganciclovir Internal Standard (LC-MS/MS)[2]
-
Sample Preparation: To 500 µL of human plasma, Ganciclovir (internal standard) was added. The sample was then subjected to solid-phase extraction.
-
Liquid Chromatography: A Hypersil GOLD C18 column (5 µm, 4.6 x 50 mm) was used. The mobile phase was a mixture of ammonium acetate and acetonitrile, with a flow rate of 0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer was used in MRM mode. The retention times for Acyclovir and Ganciclovir were approximately 1.24 and 1.65 minutes, respectively.
Method 3: Acyclovir Quantification using Penciclovir Internal Standard (HPLC-UV)[3]
-
Sample Preparation: To 200 µL of plasma, perchloric acid was added for protein precipitation. Penciclovir was used as the internal standard.
-
High-Performance Liquid Chromatography: The analysis was performed using an HPLC system with UV detection.
-
Detection: The retention times for Acyclovir and Penciclovir were 4.86 and 6.48 minutes, respectively.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for Acyclovir bioanalysis and the drug's mechanism of action.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Simultaneous determination of acyclovir, ganciclovir, and (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acyclovir Bioanalysis: LC-MS/MS with Acyclovir-d4 Internal Standard versus HPLC-UV
This guide provides a detailed comparison of two common analytical methods for the quantification of the antiviral drug Acyclovir in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard (Acyclovir-d4), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Acyclovir.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of a validated LC-MS/MS method utilizing this compound and a representative HPLC-UV method for the determination of Acyclovir.
| Parameter | LC-MS/MS with this compound Internal Standard | HPLC-UV with External Standard |
| Linearity Range | 2 - 5000 nM[1] | 25.0–150.0 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 2 nM[1] | 25.0 ng/mL[2] |
| Accuracy | Inter-day: 95% - 104%[3][4] | Not explicitly stated, but method deemed accurate[2] |
| Precision (CV%) | Inter-day: 1.4% - 4.2%[3][4] | Not explicitly stated, but method deemed precise[2] |
| Recovery | ~89% for Acyclovir, ~99% for IS[5] | 91.0%[2][6] |
| Sample Preparation | Protein precipitation[1] | Protein precipitation[2] |
| Run Time | ~3 - 9 minutes[1][3][4] | ~4.12 minutes (retention time)[2] |
| Selectivity/Specificity | High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) |
| Internal Standard | This compound (stable isotope labeled)[1] | Typically external standard method[2] |
Experimental Protocols
LC-MS/MS Method with this compound
This method offers high sensitivity and selectivity for the quantification of Acyclovir in plasma.
1. Sample Preparation:
-
To 10 µL of plasma sample, quality control sample, or calibrator, add a 4-fold volume of acetonitrile containing 200 nM this compound as the internal standard.[1]
-
Vortex the mixture for 5 minutes to precipitate proteins.[1]
-
Centrifuge at 17,000g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an LC vial for analysis.[1]
2. LC-MS/MS Conditions:
-
LC System: Shimadzu HPLC system coupled with an Applied Biosystems API 4000 triple quadrupole mass spectrometer.[1]
-
Column: Waters Atlantis T3 C18 column (5 µm, 150 × 2.1 mm).[1]
-
Mobile Phase:
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Mass Spectrometry:
HPLC-UV Method
This method provides a more accessible and cost-effective approach for Acyclovir quantification, albeit with lower sensitivity compared to LC-MS/MS.
1. Sample Preparation:
-
A simple protein precipitation technique is employed.[2]
2. HPLC-UV Conditions:
-
Column: Reversed-phase C18 column.[2]
-
Mobile Phase: A mixture of 5 mM ammonium acetate (pH 4.0) and acetonitrile (40:60, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 290 nm.[2]
-
Retention Time: Approximately 4.12 minutes for Acyclovir.[2]
Visualizations
Caption: Workflow for Acyclovir quantification using LC-MS/MS with this compound.
Caption: Role of this compound in correcting for analytical variability.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Acyclovir Quantification Methods: A Guide for Researchers
Acyclovir, a cornerstone in antiviral therapy, necessitates accurate and precise quantification in various matrices for pharmacokinetic studies, therapeutic drug monitoring, and quality control. A diverse array of analytical methods has been developed to meet this need, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent methods for Acyclovir quantification, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific requirements.
The primary methods for Acyclovir quantification include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE). Other less common methods include immunoassays and spectrophotometric techniques. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
Quantitative Performance Comparison
The performance of different analytical methods for Acyclovir quantification is summarized in the table below, providing a clear comparison of their key validation parameters.
| Method | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | 20 - 10,000[1] | 25[2] | 740[1] | < 2[1] | 92.8 ± 0.7[3] |
| 100 - 2,000[4] | - | 100[4] | Intra-day: < 5.8, Inter-day: < 8.2[4] | - | |
| 80 - 10,500[5] | 20.5[5] | 62.1[5] | - | - | |
| LC-MS/MS | 20 - 1000[6] | - | 60[6] | - | - |
| 5 - 5000[7] | 5[7] | 30[7] | < 15[7] | 89.09[7] | |
| 10 - 20,000[8] | - | 10[8] | - | 95 - 104[9] | |
| UHPLC-MS/MS | 1 - 2000[10][11] | 0.5[10][11] | 1[10][11] | < 10.3[10][11] | Within 13% of nominal[10][11] |
| Capillary Electrophoresis | 10 - 300,000[12] | 0.1[12] | 0.3[12] | 1.5 - 2.6[12] | 100.2[12] |
| 500 - 20,000[13] | 150[13] | 500[13] | 1.9 - 3.2[13] | 98 - 101[13] | |
| 20 - 10,000[14] | - | 20[14] | - | - | |
| Spectrophotometry | 5,000 - 55,000[15] | 1,696[15] | 5,654[15] | - | - |
| 2,000 - 20,000[16] | - | - | < 2[16] | 100.1 - 100.5[16] | |
| Immunoassay (ELISA) | ~0.045 - 4.5 | 0.045 | - | - | - |
Experimental Protocols and Workflows
Detailed methodologies for the key analytical techniques are provided below, accompanied by diagrams illustrating the experimental workflows.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used method for Acyclovir quantification due to its robustness and accessibility.
Experimental Protocol:
-
Sample Preparation: A common method involves protein precipitation. To 0.5 mL of plasma, 0.1 mL of 20% (v/v) perchloric acid is added. The mixture is vortexed for 20 seconds and then centrifuged at 10,000 rpm for 10 minutes. The resulting supernatant is filtered through a 0.45 µm filter before injection into the HPLC system.[4]
-
Chromatographic Conditions:
-
Column: Reversed-phase C8 or C18 columns are typically used (e.g., Welchrom C18, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mobile phase is common, for instance, a mixture of HPLC grade water and methanol (50:50 v/v) or 0.1% (v/v) triethylamine in water adjusted to a pH of 2.5.[1][4]
-
Detection: UV detection is set at a wavelength of 250 nm or 255 nm.[1][4]
-
Temperature: The separation is usually performed at ambient temperature (25°C).[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalytical applications requiring low detection limits.
Experimental Protocol:
-
Sample Preparation: A simple protein precipitation is often sufficient. For instance, a 10 µL plasma sample is mixed with a 4-fold volume of acetonitrile containing an internal standard (e.g., Acyclovir-d4). The mixture is vortexed for 5 minutes and then centrifuged at 17,000g for 10 minutes at 4°C to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.[17]
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., Waters Atlantis T3 C18, 5µm, 150×2.1mm).[17]
-
Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A can be water with 2 mM ammonium acetate and 0.2% formic acid, and Mobile Phase B can be acetonitrile with 0.2% formic acid.[17]
-
Flow Rate: A flow rate of 0.2 mL/min is often used.[17]
-
Injection Volume: 10 µL.[17]
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
Transitions: The precursor-to-product ion transition for Acyclovir is typically m/z 226.1 → 152.0.[10][11] For an internal standard like this compound, the transition is m/z 230.2 → 152.1.[17]
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is an alternative separation technique that offers high efficiency and low sample consumption.
Experimental Protocol:
-
Sample Preparation: Plasma samples can be prepared using solid-phase extraction. For example, Oasis HLB columns can be used to separate Acyclovir from plasma components.[14]
-
Electrophoretic Conditions:
-
Capillary: A fused-silica capillary is used.
-
Buffer: A common buffer system is 90 mM borate buffer at pH 8.8, containing 175 mM sodium dodecyl sulfate (SDS) and 100 mM hydroxypropyl-β-cyclodextrin.[14]
-
Voltage: A high voltage is applied across the capillary for separation.
-
Injection: Sample injection can be performed hydrodynamically.
-
Detection: On-column amperometric detection or UV detection can be employed.[13]
-
Conclusion
The selection of an appropriate method for Acyclovir quantification is a critical decision in research and clinical settings.
-
HPLC-UV stands out as a reliable and cost-effective method suitable for routine analysis in pharmaceutical dosage forms where high sensitivity is not a prerequisite.[1]
-
LC-MS/MS and UPLC-MS/MS are the methods of choice for bioanalytical applications, offering unparalleled sensitivity and selectivity for measuring low concentrations of Acyclovir in complex biological matrices like plasma.[10][11][17]
-
Capillary Electrophoresis presents a viable alternative to HPLC, characterized by high separation efficiency and minimal sample consumption.[14]
-
Spectrophotometric methods are simple and rapid but generally lack the specificity for complex samples and are more suited for bulk drug analysis.[15][16]
-
Immunoassays can be highly sensitive but may be susceptible to cross-reactivity with structurally related compounds.[18]
By understanding the principles, performance characteristics, and experimental protocols of these diverse methods, researchers can make an informed choice that best aligns with their analytical needs, ensuring the generation of accurate and reliable data in their studies of Acyclovir.
References
- 1. jchps.com [jchps.com]
- 2. scispace.com [scispace.com]
- 3. Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. [PDF] Method Validation and Quantitative Determination of Antiviral Drug Acyclovir in Human Plasma by a LCMS/MS | Semantic Scholar [semanticscholar.org]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. DSpace [archive.hshsl.umaryland.edu]
- 12. brieflands.com [brieflands.com]
- 13. Analysis of acyclovir by high performance capillary electrophoresis with on-column amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a plasma assay for acyclovir using high-performance capillary electrophoresis with sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A competitive enzyme-linked immunosorbent assay to quantitate acyclovir and BW B759U in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Acyclovir-d4 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acyclovir-d4's performance as an internal standard for the quantification of acyclovir in various biological matrices. The information presented is based on experimental data from published studies, offering insights into its accuracy, precision, and reliability against alternative internal standards.
Overview of Acyclovir Quantification and the Role of Internal Standards
Acyclovir is a potent antiviral drug primarily used for the treatment of herpes simplex virus (HSV) infections. Accurate determination of its concentration in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for this purpose.
In LC-MS/MS-based bioanalysis, an internal standard (IS) is indispensable for achieving accurate and precise quantification. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" as it shares almost identical physicochemical properties with the analyte, ensuring the most effective compensation for matrix effects and other sources of variability.
Performance of this compound as an Internal Standard
This compound is a deuterated analog of acyclovir, where four hydrogen atoms have been replaced by deuterium. This mass shift allows the mass spectrometer to differentiate it from the unlabeled acyclovir while ensuring they exhibit nearly identical chromatographic retention times and ionization efficiencies.
Performance in Human Plasma and Serum
Bioanalytical methods employing this compound as an internal standard for acyclovir quantification in human plasma and serum consistently demonstrate excellent performance characteristics.
Table 1: Performance Data of this compound in Human Plasma/Serum
| Parameter | Performance Metric | Value Range | Citation |
| Linearity | Correlation Coefficient (r²) | > 0.99 | [1] |
| Concentration Range | 2 - 5000 nM | [1] | |
| Accuracy | Intra-day | 94.8% to 108.7% | [1] |
| Inter-day | 95% to 104% | [1][2] | |
| Precision | Intra-day (%CV) | 2.0% to 8.9% | [1][2] |
| Inter-day (%CV) | 1.4% to 4.2% | [2] | |
| Recovery | Extraction Recovery | > 86.2% | [2] |
| Matrix Effect | % Variation | 81.8% to 93.4% | [2] |
Data compiled from multiple studies utilizing LC-MS/MS methods.
The high correlation coefficients indicate excellent linearity over a wide range of concentrations. The accuracy and precision values fall well within the acceptable limits set by regulatory bodies like the FDA and EMA, highlighting the robustness and reliability of using this compound.
Comparison with Alternative Internal Standards
While this compound is the preferred internal standard, other compounds have been utilized for acyclovir quantification. The most common alternatives are structural analogs, such as Ganciclovir and Lamivudine.
Ganciclovir as an Internal Standard
Ganciclovir is another antiviral drug with a chemical structure similar to acyclovir.
Table 2: Performance Data using Ganciclovir as an Internal Standard for Acyclovir Quantification in Human Plasma
| Parameter | Performance Metric | Value | Citation |
| Linearity | Correlation Coefficient (r²) | > 0.99 | [3] |
| Concentration Range | 5.0 - 5000.0 ng/mL | [3] | |
| Accuracy | Within-run | 97.50% to 99.93% | [3] |
| Between-run | 96.24% to 107.27% | [3] | |
| Precision | Within-run (%CV) | 2.32% to 8.51% | [3] |
| Between-run (%CV) | 1.03% to 12.12% | [3] | |
| Recovery | Mean Recovery | 89.09% (Acyclovir) | [3] |
| Mean Recovery (IS) | 98.84% | [3] |
Lamivudine as an Internal Standard
Lamivudine, an antiretroviral drug, has also been employed as an internal standard for acyclovir analysis.
Table 3: Performance Data using Lamivudine as an Internal Standard for Acyclovir Quantification in Human Plasma
| Parameter | Performance Metric | Value | Citation |
| Linearity | Concentration Range | 0.201 to 13.545 µg/mL | [4] |
| Retention Time | Acyclovir | 5.5 min | [4] |
| Lamivudine (IS) | 8.0 min | [4] |
Objective Comparison and Discussion
A direct comparison of the data highlights the superior performance of this compound as an internal standard for acyclovir quantification.
Table 4: Comparative Summary of Internal Standard Performance
| Performance Parameter | This compound | Ganciclovir | Lamivudine |
| Structural Similarity | Identical (Isotopologue) | High (Structural Analog) | Moderate (Structural Analog) |
| Co-elution | Yes | No | No |
| Matrix Effect Compensation | Excellent | Moderate to Good | Variable |
| Precision (%CV) | Generally < 9% | Up to 12.12% | Not explicitly stated |
| Accuracy | Excellent (93-108.7%) | Good (96.24-107.27%) | Not explicitly stated |
The key advantage of this compound lies in its isotopic similarity to acyclovir. This ensures that it behaves identically during extraction and ionization, providing a more accurate correction for any sample-to-sample variations, particularly the unpredictable effects of the biological matrix. Structural analogs like ganciclovir and lamivudine, while useful, have different retention times and may respond differently to matrix effects, potentially leading to lower precision and accuracy. The wider range in the between-run precision observed with ganciclovir compared to this compound supports this.
Experimental Protocols
The following is a representative experimental protocol for the quantification of acyclovir in human plasma using this compound as an internal standard via LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add 150 µL of a protein precipitation solution (e.g., methanol or acetonitrile containing 1% formic acid and the internal standard, this compound, at a fixed concentration).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.[2]
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., Waters Atlantis T3 C18) is commonly used.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8[2]
-
Mobile Phase B: Methanol[2]
-
Flow Rate: 0.5 mL/min[2]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analytes, and then returns to the initial conditions for column re-equilibration.[2]
-
Injection Volume: 10 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: The peak area ratio of acyclovir to this compound is plotted against the concentration of the calibration standards to construct a calibration curve. The concentration of acyclovir in the unknown samples is then determined from this curve.
Mandatory Visualizations
Caption: Bioanalytical workflow for Acyclovir quantification.
Caption: Mechanism of action of Acyclovir.
References
- 1. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Analysis of Acyclovir Utilizing Acyclovir-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Acyclovir, with a focus on methods employing its deuterated internal standard, Acyclovir-d4. The accurate determination of Acyclovir concentrations in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control. This document outlines detailed experimental protocols and presents supporting data from multiple studies to facilitate the selection of the most appropriate analytical technique for specific research needs.
Introduction to Acyclovir and the Role of Internal Standards
Acyclovir is a synthetic purine nucleoside analogue renowned for its antiviral activity, primarily against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV).[1] Its therapeutic efficacy relies on its selective conversion into a triphosphate form by viral thymidine kinase, which subsequently inhibits viral DNA replication.[2][3][4][5] Given its widespread use, robust and reliable analytical methods are paramount.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound shares near-identical physicochemical properties with Acyclovir, ensuring it behaves similarly during sample preparation and analysis. This co-elution and co-ionization corrects for variations in sample extraction, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the quantification.
Comparative Analysis of Quantitative Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods for the analysis of Acyclovir. These methods, while not from a formal round-robin study, represent validated procedures from different laboratories, offering a comparative overview of their capabilities.
Table 1: Comparison of LC-MS/MS Method Performance for Acyclovir Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linear Range | 2 - 5000 nM[2] | 1.0 - 2000 ng/mL[3][6] | 0.156 - 160 µmol/L[4][7] | 5.0 - 5000.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 nM[2] | 1.0 ng/mL[3][6] | 0.156 µmol/L[4][7] | 5.0 ng/mL |
| Intra-day Precision (%CV) | 2.0% - 8.9%[2] | 0.7% - 10.3%[6] | 1.7% - 6.5%[4][7] | Not Reported |
| Inter-day Precision (%CV) | 2.0% - 8.9%[2] | 2.9% - 7.9%[6] | 1.4% - 4.2%[4][7] | Not Reported |
| Intra-day Accuracy (%) | 94.8% - 108.7%[2] | Within 13% of intended value[6] | 93% - 105%[4][7] | Not Reported |
| Inter-day Accuracy (%) | 94.8% - 108.7%[2] | Within 13% of intended value[6] | 95% - 104%[4][7] | Not Reported |
| Matrix | Mouse and Human Plasma[2] | Human Plasma[3][6] | Human Serum[4][7] | Human Plasma |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison. These protocols provide a comprehensive guide for laboratory implementation.
Method 1: Sensitive LC-MS/MS for Acyclovir in Mouse and Human Plasma[2]
-
Sample Preparation: A protein precipitation method is employed. 10 µL of plasma is mixed with a 4-fold volume of acetonitrile containing this compound as the internal standard. The mixture is vortexed for 5 minutes and then centrifuged at 17,000g for 10 minutes at 4°C. The resulting supernatant is transferred for LC-MS/MS analysis.[2]
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 2: UHPLC-HESI-MS/MS for Acyclovir in Human Plasma[3][6]
-
Sample Preparation: A simple liquid-liquid extraction is performed on the plasma samples.[3][6] (Further details on the extraction solvent were not specified in the provided abstract).
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 3: Rapid LC-MS/MS for Acyclovir and its Metabolite in Human Serum[4][7]
-
Sample Preparation: Protein precipitation is carried out by adding 150 µL of a cold internal standard solution (in 1% formic acid in methanol) to 50 µL of serum. The sample is vortexed and centrifuged at 15,000g for 5 minutes at 10°C. 100 µL of the supernatant is then diluted with 100 µL of 1% formic acid in water.[7]
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing Key Processes
To further elucidate the analytical workflow and the mechanism of action of Acyclovir, the following diagrams are provided.
Caption: Experimental workflow for Acyclovir analysis.
Caption: Acyclovir's mechanism of antiviral action.
Conclusion
The selection of an appropriate analytical method for Acyclovir quantification is dependent on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. The LC-MS/MS methods presented in this guide, all of which utilize this compound as an internal standard, demonstrate high levels of sensitivity, precision, and accuracy. The detailed protocols and comparative data herein serve as a valuable resource for researchers and drug development professionals, enabling informed decisions for the reliable analysis of Acyclovir. The inherent advantages of using a deuterated internal standard in minimizing analytical variability underscore its importance in achieving robust and reproducible results in bioanalytical and pharmaceutical research.
References
- 1. Aciclovir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 3. What is the mechanism of Acyclovir Sodium? [synapse.patsnap.com]
- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biochemistry and mechanism of action of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinPGx [clinpgx.org]
The Gold Standard in Bioanalysis: Justifying the Use of Acyclovir-d4 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Acyclovir, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically Acyclovir-d4, against other common approaches in bioanalytical method development. The evidence overwhelmingly supports the use of this compound for achieving the highest levels of accuracy and precision in demanding regulatory and research environments.
The fundamental principle of using an internal standard (IS) in quantitative analysis is to correct for the variability inherent in the analytical process. An ideal IS mimics the behavior of the analyte of interest throughout sample preparation and analysis, thereby compensating for potential losses during extraction, inconsistencies in injection volume, and fluctuations in instrument response. Stable isotope-labeled internal standards are widely considered the "gold standard" for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis because their physicochemical properties are nearly identical to the analyte.
Superior Performance of this compound
This compound is a deuterated form of Acyclovir, where four hydrogen atoms have been replaced by deuterium. This subtle change in mass allows it to be distinguished from the unlabeled Acyclovir by the mass spectrometer, while its chemical behavior remains virtually identical. This near-perfect analogy is the cornerstone of its superior performance compared to alternative internal standards, such as structural analogs, or methods that omit an internal standard altogether.
The primary advantages of using this compound include:
-
Effective Compensation for Matrix Effects: Biological matrices like plasma and urine are complex, containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in bioanalytical methods. Because this compound co-elutes with Acyclovir and experiences the same matrix effects, it provides a reliable means of correction, ensuring that the analyte-to-IS ratio remains constant even in the presence of significant matrix interference.[1]
-
Correction for Variability in Sample Preparation: During sample processing steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, the recovery of the analyte can be inconsistent. This compound, being chemically identical to Acyclovir, will have the same extraction recovery. By adding a known amount of this compound to the sample at the beginning of the workflow, any subsequent loss of Acyclovir will be mirrored by a proportional loss of this compound, thus preserving the accuracy of the final concentration measurement.[2][3]
-
Improved Accuracy and Precision: The use of a SIL-IS like this compound consistently leads to bioanalytical methods with high accuracy and precision.[4] This is a direct consequence of its ability to effectively correct for the various sources of error that can occur during the analytical process. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of robust and reliable bioanalytical methods, and the use of a SIL-IS is a key factor in meeting these stringent requirements.[2][5][6]
Comparative Analysis: this compound vs. Alternatives
To illustrate the superiority of this compound, this section compares its performance against two common alternatives: the use of a structural analog as an internal standard and analysis without an internal standard.
| Parameter | This compound (SIL-IS) | Structural Analog IS | No Internal Standard |
| Compensation for Matrix Effects | Excellent | Partial to Poor | None |
| Correction for Sample Prep Variability | Excellent | Partial to Poor | None |
| Accuracy | High (typically within ±15%) | Moderate to Low | Low |
| Precision (%CV) | Low (typically <15%) | Moderate to High | High |
| Regulatory Acceptance | Highly Recommended (FDA, EMA) | Acceptable with justification | Not Recommended for regulated bioanalysis |
The Case Against Structural Analogs
A structural analog is a compound that is chemically similar but not identical to the analyte. While they can be a more cost-effective option than a SIL-IS, their utility is often limited. Because of the differences in their chemical structure, structural analogs may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte.[7][8] This can lead to inadequate correction for matrix effects and other sources of variability, resulting in compromised data quality.
The Pitfalls of No Internal Standard
Performing quantitative bioanalysis without an internal standard is highly discouraged, particularly in a regulatory context. This approach, often referred to as external calibration, is highly susceptible to any and all variations in the analytical process. Without an internal standard to normalize the response, any inconsistency in sample preparation, injection volume, or instrument performance will directly translate into inaccurate and imprecise results.[9]
Experimental Evidence
Numerous studies have demonstrated the successful application of this compound in robust and sensitive bioanalytical methods for the quantification of Acyclovir and its prodrug, Valacyclovir.
Table 1: Performance Characteristics of an LC-MS/MS Method for Acyclovir using this compound Internal Standard[5][6]
| Parameter | Reported Value |
| Linearity Range | 2 - 5000 nM |
| Lower Limit of Quantification (LLOQ) | 2 nM |
| Intra-day Precision (%CV) | 1.7% - 6.5% |
| Inter-day Precision (%CV) | 1.4% - 4.2% |
| Accuracy (%Bias) | 93% - 105% |
Experimental Protocols
The following provides a detailed methodology for a typical LC-MS/MS assay for the quantification of Acyclovir in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)[5]
-
To 10 µL of plasma sample, add 40 µL of acetonitrile containing 200 nM this compound.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography[5]
-
Column: Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm)
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.2% formic acid
-
Mobile Phase B: Acetonitrile with 0.2% formic acid
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient to ensure separation of Acyclovir from endogenous interferences.
Mass Spectrometry[5]
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acyclovir: m/z 226.2 → 152.1
-
This compound: m/z 230.2 → 152.1
-
Visualizing the Workflow and Justification
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the logical justification for using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Acyclovir quantification using this compound.
Caption: Justification for using a stable isotope-labeled internal standard.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. fda.gov [fda.gov]
- 3. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
Navigating Method Validation with Deuterated Standards: A Comparative Guide to Regulatory Compliance and Performance
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data integrity and regulatory acceptance. When utilizing deuterated internal standards, a preferred approach in many bioanalytical assays, a thorough understanding of the regulatory landscape and the comparative performance of this method is paramount. This guide provides an objective comparison of analytical methods employing deuterated internal standards against alternatives, supported by experimental data and detailed protocols, to aid in the development of robust and compliant bioanalytical assays.
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is strongly recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for bioanalytical method validation, especially in liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2][3] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a harmonized framework for analytical procedure validation, further underscoring the importance of scientifically sound validation practices.[3][4][5][6]
The primary advantage of using a deuterated internal standard lies in its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for variability and matrix effects.[2][3][7][8] This leads to improved accuracy, precision, and overall robustness of the analytical method.
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
The selection of an appropriate internal standard is a critical decision in method development. While analog (non-deuterated, structurally similar) internal standards can be used, deuterated standards typically offer superior performance, particularly in complex biological matrices.
| Performance Parameter | Deuterated Internal Standard | Analog Internal Standard | External Calibration (No Internal Standard) |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High | Moderate | Low |
| Matrix Effect Compensation | Excellent | Variable | None |
| Regulatory Acceptance | Highly Recommended | Acceptable with Justification | Generally Unacceptable for Regulated Bioanalysis |
| Cost | Higher | Lower | Lowest |
| Availability | May require custom synthesis | Generally more accessible | Not Applicable |
Table 1: Comparison of Internal Standard Approaches. This table summarizes the general performance characteristics of methods using deuterated internal standards, analog internal standards, and external calibration. Deuterated standards consistently provide the most reliable and accurate results, which is reflected in their strong endorsement by regulatory agencies.
Experimental Protocols for Method Validation
A comprehensive validation of a bioanalytical method using a deuterated internal standard involves a series of experiments to assess its performance characteristics. The following protocols are based on regulatory expectations and best practices in the field.
Selectivity and Specificity
Objective: To demonstrate that the method can unequivocally measure the analyte and the deuterated internal standard in the presence of endogenous matrix components, metabolites, and other potential interferences.
Protocol:
-
Analyze at least six different sources of blank biological matrix (e.g., plasma, urine) to screen for interfering peaks at the retention times of the analyte and the internal standard.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.
-
The response of interfering peaks in the blank matrix should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[1]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
The mean concentration for each QC level should be within ±15% of the nominal concentration (±20% for the LLOQ).
-
The coefficient of variation (CV) for each QC level should not exceed 15% (20% for the LLOQ).
Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Prepare two sets of samples:
-
Set A: Analyte and deuterated internal standard spiked into a post-extraction blank matrix sample.
-
Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard by comparing the peak areas from Set A to Set B.
-
The internal standard-normalized MF should be consistent across different lots of the biological matrix, with a CV of ≤15%.
Stability
Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under various storage and processing conditions.
Protocol:
-
Assess stability under the following conditions:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample handling time.
-
Long-Term Stability: Under frozen storage conditions for a period exceeding the expected sample storage time.
-
Post-Preparative Stability: In the autosampler.
-
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Key Concepts
To further clarify the processes involved in method validation with deuterated standards, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the principle of matrix effect compensation.
Caption: A high-level overview of the experimental workflow for bioanalytical method validation using deuterated internal standards.
Caption: This diagram illustrates how a deuterated internal standard co-eluting with the analyte experiences similar ion suppression, allowing for accurate quantification through the use of a stable analyte-to-internal standard ratio.
Conclusion
The use of deuterated internal standards in bioanalytical method validation is a scientifically sound and regulatory-endorsed approach that significantly enhances the quality and reliability of pharmacokinetic and toxicokinetic data. While the initial investment in synthesizing or purchasing these standards may be higher than for analog alternatives, the long-term benefits of robust and defensible data far outweigh the costs.[3] By following the detailed experimental protocols and understanding the principles outlined in this guide, researchers and scientists can confidently develop and validate analytical methods that meet the stringent requirements of drug development and contribute to the successful registration of new therapeutic products.
References
- 1. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Safety Operating Guide
Acyclovir-d4: Procedures for Safe and Compliant Disposal in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Acyclovir-d4 is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols minimizes environmental contamination and ensures a safe working environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent skin and eye irritation.[1]
Required PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: In cases of significant dust generation, an effective dust mask or respirator should be used.[2]
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust particles.[1] Avoid direct contact with skin, eyes, and clothing.
II. Disposal of Unused or Expired this compound (Solid Form)
Solid this compound waste must be disposed of as chemical waste through an approved waste disposal plant.[1] Do not dispose of this compound in the regular trash or down the drain.[3]
Step-by-Step Disposal Procedure:
-
Containerization: Place the solid this compound waste into a clearly labeled, sealed container.[4] Use original containers whenever possible. The container should be suitable for chemical waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Segregation: Keep this compound waste separate from other waste streams to avoid mixing with incompatible materials.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed biomedical waste disposal company to arrange for the collection and disposal of the chemical waste.[5]
III. Management of Spills
In the event of a spill, prompt and safe cleanup is essential.
Spill Cleanup Protocol:
-
Evacuate and Secure: If the spill is large, evacuate non-essential personnel from the area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material.[1][2] Avoid generating dust.
-
Collection: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a sealed container suitable for hazardous waste disposal.[1][2][4]
-
Decontamination: Clean the spill area thoroughly.[2]
-
Disposal: Dispose of the sealed container as hazardous chemical waste, following the procedures outlined in Section II.
IV. Disposal of Contaminated Materials
Items such as gloves, weighing paper, and empty containers that have come into contact with this compound must also be disposed of as hazardous waste.[5]
-
Empty Containers: Handle uncleaned empty containers as you would the product itself.
-
Contaminated PPE and Labware: Place all contaminated items into a designated hazardous waste container for disposal.
Quantitative Data Summary
The Safety Data Sheets for Acyclovir do not provide specific quantitative limits for disposal. The primary guideline is that all waste material must be disposed of in accordance with national and local regulations.
| Parameter | Value | Source |
| Occupational Exposure Limits | Not established | [1] |
| Recommended Disposal Method | Approved Waste Disposal Plant | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound. Regulations for pharmaceutical waste disposal can vary by location.[5][6]
References
Essential Safety and Logistical Information for Handling Acyclovir-d4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Acyclovir-d4, a deuterated form of the antiviral agent Acyclovir. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Acyclovir and its deuterated analog, this compound, are potent pharmaceutical compounds. While not classified as acutely toxic, they can cause skin, eye, and respiratory irritation. Chronic exposure may carry additional risks, including potential reproductive and developmental effects[1]. Therefore, a multi-layered PPE approach is mandatory. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Table 1: Personal Protective Equipment (PPE) Recommendations for this compound
| Level of Protection | Operation | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Standard Handling | Weighing, preparing solutions in a ventilated enclosure, routine analysis. | Double-gloved nitrile gloves.[2][3] | Safety glasses with side shields or chemical splash goggles.[4][5] | NIOSH-approved N95 filtering facepiece respirator.[6][7] | Standard laboratory coat. |
| High-Risk Operations | Handling large quantities, procedures with a high risk of aerosolization (e.g., sonication, homogenization), cleaning spills. | Double-gloved chemical-resistant nitrile gauntlets.[4] | Face shield in combination with chemical splash goggles.[5] | Powered Air-Purifying Respirator (PAPR) with a HEPA filter.[6][8] | Disposable gown with long sleeves and elastic cuffs. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Standard Solution Preparation
-
Preparation: Designate a well-ventilated work area, preferably a chemical fume hood. Assemble all necessary equipment, including vials, spatulas, solvent, and vortex mixer.
-
PPE: Don the appropriate PPE for standard handling as outlined in Table 1. This includes a lab coat, double nitrile gloves, and safety glasses.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared weigh boat or directly into the vial. Use anti-static measures to prevent dispersal of the powder.
-
Dissolution: Add the appropriate solvent to the vial containing the this compound. Cap the vial securely and vortex until the solid is completely dissolved.
-
Cleanup: After use, decontaminate the work surface with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Wash hands thoroughly.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, gowns, masks), weigh boats, and contaminated wipes, should be collected in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinsates from cleaning contaminated glassware should be collected in a separate, clearly labeled, and sealed hazardous waste container compatible with the solvents used.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's and local regulations for the final disposal of pharmaceutical waste. Typically, incineration is the preferred method for the destruction of active pharmaceutical ingredients.[9][10]
-
Never dispose of this compound or its solutions down the drain.
By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring personal safety and the integrity of their work environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. mstore.co.uk [mstore.co.uk]
- 3. pksafety.com [pksafety.com]
- 4. Top 5 Antiviral Work Gloves 2025 [workgloves.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cwhaydenonline.com [cwhaydenonline.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. osha.gov [osha.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
